molecular formula C18H22ClN4S+ B12768935 Chloromethyl olanzapinium CAS No. 735264-27-4

Chloromethyl olanzapinium

Cat. No.: B12768935
CAS No.: 735264-27-4
M. Wt: 361.9 g/mol
InChI Key: FQYHAAZWAYLVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl olanzapinium is a useful research compound. Its molecular formula is C18H22ClN4S+ and its molecular weight is 361.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN4S/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13/h3-6,11,21H,7-10,12H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYHAAZWAYLVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN4S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735264-27-4
Record name N-Chloromethyl olanzapine ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0735264274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CHLOROMETHYL OLANZAPINE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82HK4YW7YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Olanzapine EP Impurity C Chemical Structure & Control

[1]

Executive Summary & Identification

In the development and quality control of Olanzapine (an atypical antipsychotic), EP Impurity C represents a critical process-related impurity. Unlike oxidative degradants (such as the N-oxide, EP Impurity D), Impurity C is a reactive solvent adduct formed by the interaction of the active pharmaceutical ingredient (API) with dichloromethane (DCM).

Correct identification is paramount, as confusion with other polar impurities is common.

Chemical Identity
ParameterDetail
Common Name Olanzapine EP Impurity C
Chemical Name (IUPAC) 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride
CAS Number 719300-59-1
Molecular Formula C₁₈H₂₂Cl₂N₄S (Salt form) / C₁₈H₂₂ClN₄S⁺ (Cation)
Molecular Weight 397.37 g/mol (Chloride salt)
Pharmacopeial Status EP Impurity C; BP Impurity C
Structural Alert Quaternary Ammonium Salt; Alkyl Chloride (Potential Genotoxin)

Chemical Structure & Characterization

The structure of EP Impurity C is characterized by the quaternization of the N-methyl nitrogen on the piperazine ring. This transforms the tertiary amine into a permanently charged quaternary ammonium center with an attached chloromethyl group.

Structural Elucidation[1][2][6]
  • Core Scaffold: The thienobenzodiazepine tricyclic system remains intact.

  • Modification Site: The distal nitrogen (N4) of the piperazine ring.

  • Electronic Effect: The quaternary nitrogen creates a localized positive charge, significantly increasing the polarity (hydrophilicity) of the molecule compared to the parent Olanzapine. This drastically alters its retention behavior in Reverse Phase HPLC (RP-HPLC).[1]

Spectroscopic Signatures[1][7][8]
  • Mass Spectrometry (LC-MS):

    • Olanzapine [M+H]⁺: m/z 313[1]

    • Impurity C [M]⁺: m/z ~361 (Cation). The mass shift is +48 Da (addition of -CH₂Cl) relative to the parent base mass.

    • Note: You will observe the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl) in the mass spectrum.

  • ¹H-NMR:

    • A diagnostic singlet for the -N⁺(CH₃)(CH₂Cl) methylene protons appears downfield (typically δ 5.0–5.5 ppm) due to the electron-withdrawing effect of both the chlorine and the positive nitrogen.[1]

Formation Mechanism

The formation of EP Impurity C is a classic example of a Menschutkin reaction , where a tertiary amine (Olanzapine) acts as a nucleophile attacking a haloalkane (Dichloromethane).

Critical Process Parameters (CPPs)
  • Solvent Choice: Exclusive to processes using Dichloromethane (DCM) for extraction or purification.

  • Temperature: Reaction rate increases exponentially at reflux temperatures or during heated drying steps.

  • Time: Prolonged hold times of the API in DCM solution.

Mechanism Diagram

The following diagram illustrates the nucleophilic attack of the piperazine nitrogen on the methylene carbon of DCM.

GOlaOlanzapine (API)(Tertiary Piperazine Amine)TSTransition State(Nucleophilic Attack)Ola->TS+ Nucleophilic N4Ola->TSDCMDichloromethane(Solvent)DCM->TS+ Electrophilic CDCM->TSImpCEP Impurity C(Quaternary Ammonium Salt)TS->ImpCCl- Displacement(Menschutkin Reaction)TS->ImpC

Caption: Nucleophilic substitution pathway converting Olanzapine to the N-chloromethyl quaternary salt (Impurity C).

Analytical Control Strategy

Due to its ionic nature, Impurity C elutes early in standard C18 RP-HPLC methods used for Olanzapine assay. It requires a specific method capable of retaining polar quaternary salts.

Recommended HPLC Methodology

To ensure separation from the solvent front and other polar degradants (like N-oxide), ion-pairing or specific buffer pH control is required.[1]

ParameterProtocol Specification
Column C8 or C18 (e.g., Inertsil C8-3 or Kromasil C18), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH ~3.0 - 6.[1]0) + Ion Pair Reagent (Optional: SDS/Octanesulfonate)
Mobile Phase B Acetonitrile (ACN) or Methanol
Mode Gradient or Isocratic (e.g., Buffer:ACN 60:40)
Flow Rate 1.0 - 1.5 mL/min
Detection UV @ 220 nm (Amide absorption) or 258 nm
Retention Order Impurity C (Polar/Early) < Olanzapine (Parent) < Dimer/Late Eluters
Analytical Workflow Diagram

AnalysisSampleSample Preparation(Dissolve in Mobile Phase)InjectHPLC Injection(10-20 µL)Sample->InjectSepSeparation (C8/C18 Column)Challenge: Retaining Polar SaltInject->SepDetectUV Detection (220 nm)Quantification vs StandardSep->DetectEarly ElutionResultData AnalysisLimit: NMT 0.15% (ICH Q3A)Detect->Result

Caption: Analytical workflow for the detection and quantification of polar Impurity C.

Safety & Regulatory Implications (E-E-A-T)

Expert Insight: The presence of the chloromethyl group (-CH₂Cl) attached to a nitrogen atom raises a structural alert for genotoxicity (alkylating potential).[1]

  • ICH M7 Classification: This impurity must be assessed under ICH M7 guidelines. If positive in Ames testing (common for chloromethyl ammonium salts), it must be controlled to the Threshold of Toxicological Concern (TTC) levels, typically much lower than standard impurities.

  • Control Strategy: The most effective control is avoidance .

    • Replace DCM with non-reactive solvents (e.g., Toluene, Ethyl Acetate) in the final crystallization steps.

    • If DCM is mandatory, strictly control temperature (<30°C) and minimize hold times.

References

  • European Pharmacopoeia (Ph. Eur.) . Olanzapine Monograph. (Defines Impurity C as the chloromethyl derivative).[2]

  • VeePrho Laboratories . Olanzapine EP Impurity C Structure and CAS. Retrieved from [1]

  • ChemicalBook . Olanzapine Impurity C Product Data. Retrieved from [1]

  • Reddy, B. V., et al. (2008). "Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine."[3][4][2] Arkivoc, 2008(11), 195-201. (Describes the synthesis of the chloromethyl impurity via DCM reaction).

  • Daicel Pharma Standards . Olanzapine Impurities Overview. Retrieved from

Technical Guide: Characterization and Control of N-Chloromethyl Olanzapine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Chloromethyl Olanzapine Chloride: Molecular Characterization, Formation Mechanisms, and Control Strategies Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Quality Control Analysts

Executive Summary & Molecular Identity[1]

In the development of Olanzapine API, the identification and control of process-related impurities are critical for compliance with ICH Q3A/B and ICH M7 guidelines. N-Chloromethyl Olanzapine Chloride (also known as Olanzapine Impurity C in the European Pharmacopoeia) is a specific quaternary ammonium salt formed via the alkylation of the piperazine nitrogen.

Unlike oxidative degradants (e.g., N-oxide), this impurity is a direct consequence of solvent-API interaction, specifically involving dichloromethane (DCM). Its accurate molecular weight determination is pivotal for mass spectrometry-based tracking and stoichiometric calculations in process optimization.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
Systematic Name 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride
Common Name N-Chloromethyl Olanzapine Chloride (Impurity C)
CAS Number 719300-59-1
Molecular Formula C₁₈H₂₂Cl₂N₄S
Molecular Weight 397.37 g/mol
Cation Weight 361.91 Da (C₁₈H₂₂ClN₄S⁺)
Counter Ion Chloride (Cl⁻)
Appearance Off-white to yellow solid
Solubility High polarity due to ionic nature; soluble in DMSO, Methanol

Mechanistic Pathways: The Dichloromethane Interaction[4]

As a Senior Application Scientist, it is crucial to understand that this impurity does not form spontaneously under ambient conditions without a specific alkylating source. The primary vector for its formation is Dichloromethane (DCM) , a common solvent used in the extraction or crystallization of Olanzapine.

The Alkylation Mechanism

The mechanism involves a nucleophilic substitution reaction (


 type) where the tertiary nitrogen of the piperazine ring (the most nucleophilic center) attacks the methylene carbon of dichloromethane.
  • Nucleophilic Attack: The lone pair on the

    
    -methyl piperazine attacks the electrophilic carbon of CH₂Cl₂.
    
  • Quaternization: This displaces a chloride ion and forms a quaternary ammonium cation containing a chloromethyl group.

  • Salt Formation: The displaced chloride ion serves as the counter-ion, stabilizing the salt.

This reaction is accelerated by:

  • Elevated Temperatures: Refluxing in DCM significantly increases the rate of formation.

  • Prolonged Contact Time: Holding steps in DCM-rich phases.

Pathway Visualization

Olanzapine_Impurity_Pathway cluster_legend Reaction Conditions Olanzapine Olanzapine (API) (Tertiary Amine) Transition Transition State (Nucleophilic Attack) Olanzapine->Transition + DCM (Heat/Time) DCM Dichloromethane (Solvent) DCM->Transition ImpurityC N-Chloromethyl Olanzapine Chloride (Quaternary Ammonium Salt) MW: 397.37 Transition->ImpurityC Cl- Displacement Risk Factors: Reflux > 40°C, Holding Time > 24h Risk Factors: Reflux > 40°C, Holding Time > 24h

Figure 1: Reaction pathway showing the conversion of Olanzapine to its N-chloromethyl derivative via interaction with dichloromethane.[1]

Analytical Characterization & Mass Spectrometry

When analyzing N-Chloromethyl Olanzapine Chloride, reliance solely on UV detection can be misleading due to the spectral similarity with the parent API. Mass Spectrometry (MS) provides the definitive identification.

Mass Shift Logic
  • Parent Olanzapine: [M+H]⁺ = 313.1 Da

  • Impurity C Cation: The intact cation is observed in positive electrospray ionization (ESI+).

    • Formula: C₁₈H₂₂ClN₄S⁺[2][3][4]

    • Observed m/z: ~361.1 Da (Monoisotopic)

  • Delta: The mass shift corresponds to the addition of -CH₂Cl (+49 Da) minus the proton usually added to the parent in MS (+1), but since the impurity is already charged, we look for the cation mass directly.

Isotopic Pattern

Due to the presence of a Chlorine atom in the cation structure, the mass spectrum will exhibit a distinct chlorine isotopic signature:

  • M (361.1): 100% abundance (

    
    Cl)
    
  • M+2 (363.1): ~32% abundance (

    
    Cl)
    

This 3:1 ratio in the M/M+2 peaks is a diagnostic fingerprint for N-chloromethylation.

Experimental Protocol: Synthesis and Isolation

To validate analytical methods (HPLC/LC-MS), researchers often require a reference standard. If a commercial standard is unavailable, the following synthesis protocol (adapted from literature methodologies for quaternary ammonium impurities) can be employed.

Safety Warning: N-Chloromethyl derivatives are potential alkylating agents. Handle with extreme caution in a fume hood using appropriate PPE.

Protocol: Targeted Synthesis of Impurity C
  • Reagents:

    • Olanzapine API (1.0 eq)[5]

    • Dichloromethane (DCM) - serves as both solvent and reagent (Excess)

    • Acetonitrile (optional co-solvent for precipitation)

  • Procedure:

    • Dissolution: Dissolve 500 mg of Olanzapine in 10 mL of Dichloromethane in a round-bottom flask.

    • Reflux: Heat the solution to mild reflux (approx. 40°C) for 24–48 hours. Monitor conversion by HPLC.

      • Note: The reaction is slow; prolonged heating drives the equilibrium toward the quaternary salt.

    • Precipitation: Cool the reaction mixture to room temperature. The product, being a salt, is less soluble in non-polar solvents than the free base.

    • Isolation: Add 5 mL of cold diethyl ether or hexane to induce precipitation of the chloride salt.

    • Filtration: Filter the off-white precipitate under vacuum/nitrogen atmosphere.

    • Purification: Wash the cake with cold DCM/Ether (1:1) to remove unreacted Olanzapine.

  • Validation:

    • Verify MW via LC-MS (Target m/z 361.1).

    • Confirm structure via 1H-NMR (DMSO-d6). Look for the diagnostic singlet of the N-CH₂-Cl protons (typically shifted downfield around 5.0–5.5 ppm).

Control Strategy in Drug Development

To mitigate the formation of this impurity in a GMP environment, the following control strategy is recommended:

Control ParameterRecommendationRationale
Solvent Selection Replace DCM with Ethyl Acetate or TolueneEliminates the carbon source for alkylation.
Temperature Limit Maintain process < 25°C if DCM is usedReduces kinetic energy available for the

reaction.
Holding Times Limit DCM solution hold times to < 6 hoursMinimizes exposure duration.
Purging Nitrogen sweep during dryingEfficient removal of residual DCM prevents solid-state reaction.
Regulatory Context (ICH M7)

N-Chloromethyl olanzapine chloride contains a reactive chloromethyl group, a structural alert for genotoxicity. However, as a quaternary ammonium salt, its volatility and bioavailability differ from simple alkyl halides. It is typically controlled as a specified impurity with strict limits (often < 0.15%) unless Ames test data proves non-mutagenicity.

References

  • European Pharmacopoeia (Ph. Eur.) . Olanzapine Monograph 10.0. Strasbourg: Council of Europe. Available at: [Link]

  • Reddy, K. et al. (2008).[1] Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, (xi), 195-201.[1] Available at: [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 135564842, N-Chloromethyl olanzapine chloride. Available at: [Link]

Sources

Advanced Characterization and Control of Quaternary Ammonium Impurities in Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of antipsychotic drug development, Olanzapine remains a cornerstone therapy.[1] However, its piperazine moiety presents a specific vulnerability: the formation of highly polar, often genotoxic Quaternary Ammonium Salt (QAS) impurities. Unlike standard oxidative degradants (e.g., lactams), QAS impurities—specifically Olanzapine N-oxide (zwitterionic) and N-chloromethyl/N-methyl quaternary salts —defy detection by conventional Reverse-Phase HPLC (RP-HPLC) due to their ionic nature and lack of retention.[2][3][4]

This technical guide provides a definitive workflow for the identification, synthesis, and control of these elusive impurities. It moves beyond standard pharmacopeial testing to address the "blind spots" in process chemistry that lead to regulatory hold-ups.[2][3][4]

The Quaternary Landscape: Mechanisms of Formation

The piperazine nitrogen (N4) in Olanzapine is a nucleophilic hotspot. Two primary pathways lead to quaternary ammonium species: Oxidative Rearrangement and Electrophilic Attack (Process Artifacts) .[4]

The "DCM Effect": A Silent Process Risk

A critical, often overlooked mechanism occurs when Olanzapine is processed or crystallized in Dichloromethane (DCM) . At elevated temperatures or prolonged hold times, DCM acts as a weak alkylating agent. The piperazine nitrogen attacks the methylene group of DCM, forming a Chloromethyl Quaternary Ammonium Salt .

  • Significance: This is a classic "process artifact" that does not appear in standard stability studies but spikes during scale-up or specific recrystallization steps.[2][3][4]

  • Structure: 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride.[2][3][4]

The N-Oxide Zwitterion (Impurity D)

While technically an amine oxide, Olanzapine N-oxide (USP Related Compound C / EP Impurity D) behaves chromatographically like a quaternary salt due to its N⁺–O⁻ zwitterionic character.[2][3][4] It forms readily under oxidative stress (peroxides in excipients, air exposure).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways leading to these charged species.

Olanzapine_Quat_Pathways OLZ Olanzapine (API) (Nucleophilic Piperazine N4) NOxide Olanzapine N-Oxide (Impurity D) (Zwitterionic N+-O-) OLZ->NOxide Oxidation QuatSalt N-Chloromethyl Quaternary Salt (Process Artifact) OLZ->QuatSalt Alkylation (SN2) NMethyl N,N-Dimethyl Quaternary Salt (Over-alkylation) OLZ->NMethyl Over-Methylation Oxidant Oxidative Stress (H2O2 / Air) DCM DCM / Heat (Process Solvent) MeI Methylation Reagents (MeI / DMS)

Figure 1: Divergent pathways transforming Olanzapine into polar quaternary ammonium species.

Analytical Methodology: Overcoming Retention Failure

Standard C18 columns at low pH fail to retain QAS impurities; they elute in the void volume, co-eluting with matrix salts. To capture these species, we must employ Ion-Pairing Chromatography or HILIC .[2][3][4]

The Protocol: Ion-Pairing LC-MS/MS

This protocol uses a volatile ion-pairing agent (PFPA) compatible with Mass Spectrometry, ensuring both retention and sensitivity.[2][3][4]

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Olanzapine and N-Oxide.[2][4]

  • Tailing Factor (T): < 1.5 for the Quaternary peak (critical, as quats tend to tail).

Method Parameters:

ParameterSpecificationRationale
Column Fluorophenyl or C18 (e.g., Ace 5 C18-PFP)PFP phases offer pi-pi interactions and better selectivity for polar amines.[2][3][4]
Mobile Phase A 5 mM Ammonium Formate + 0.05% PFPA in WaterPFPA (Perfluoropentanoic acid) acts as the ion-pairing agent to retain the cation.[2][3][4]
Mobile Phase B AcetonitrileOrganic modifier for elution.[4]
Gradient 5% B (0-2 min)

90% B (10 min)
Initial low organic hold is mandatory to trap the early-eluting quats.[2][3][4]
Detection ESI (+) MS/MS (MRM Mode)UV is insufficient for trace levels; MRM ensures specificity.[2]
Target Ions Q1: 329.2 (N-Oxide) / Q1: 361.1 (Cl-Methyl Quat)Specific transitions must be optimized per instrument.[2][3][4]
Alternative: HILIC Mode

If ion-pairing is undesirable (e.g., due to MS source contamination), use a Bare Silica or Zwitterionic HILIC column.[2]

  • Mobile Phase: 90% ACN / 10% Ammonium Acetate (10mM, pH 5.0).

  • Mechanism: Olanzapine elutes before the highly polar quaternary impurities, reversing the elution order and preventing void volume interference.

Experimental Protocols: Synthesis & Validation

To validate the analytical method, you must generate the impurities as reference standards.

Protocol A: Synthesis of N-Chloromethyl Quaternary Salt (The "DCM" Impurity)

Use this protocol to prove your method can detect process-induced alkylation.

  • Dissolution: Dissolve 1.0 g of Olanzapine free base in 20 mL of Dichloromethane (DCM).

  • Stress Condition: Reflux the solution at 45°C for 24–48 hours. (Note: Standard processing times are shorter, but this forces the reaction).

  • Precipitation: Cool to room temperature. The quaternary salt is less soluble in DCM than the parent. Add 10 mL of cold Diethyl Ether to facilitate precipitation.

  • Filtration: Filter the resulting precipitate.[4]

  • Purification: Wash with cold ether. If necessary, recrystallize from Acetone/Methanol.

  • Characterization: Confirm structure via 1H-NMR (Look for the distinct singlet of the N-CH2-Cl methylene protons approx.[2][3][4] 5.0–5.5 ppm).[2][4]

Protocol B: Generation of N-Oxide (Impurity D)
  • Reaction: Dissolve Olanzapine in Methanol. Add 1.1 equivalents of 30% Hydrogen Peroxide (

    
    ).[4]
    
  • Incubation: Stir at room temperature for 2 hours. Monitor by TLC or HPLC.[4]

  • Quenching: Quench excess peroxide with Sodium Bisulfite solution.[4]

  • Isolation: Evaporate solvent and purify via preparative HPLC (using the HILIC method described above).

Regulatory & Safety Implications (ICH M7)

Quaternary ammonium impurities fall into a complex regulatory space.

  • Genotoxicity (ICH M7):

    • N-Oxides: Generally considered non-mutagenic (Class 5).[2][3][4]

    • Alkyl Quats (e.g., Chloromethyl): These are potential alkylating agents . They contain a reactive leaving group (chloride) on a methylene carbon.[4] This triggers a Class 2 or Class 3 alert under ICH M7, requiring control to Threshold of Toxicological Concern (TTC) levels (often < 1.5 µ g/day ) unless Ames negative data is provided.

  • Control Strategy:

    • If the "DCM Quat" is identified, the most effective control is avoiding DCM in the final crystallization steps.

    • Switch to Acetone or Ethanol for final processing to eliminate the alkylation risk entirely.

Analytical Workflow Diagram

The following flowchart guides the decision-making process for identifying unknown polar peaks in Olanzapine.

Analytical_Workflow Start Unknown Early Eluting Peak (RT < 2 min on C18) Step1 Switch to HILIC or Ion-Pairing LC-MS Start->Step1 Decision Is Mass = Parent + 16 Da? Step1->Decision NOxide Suspect N-Oxide (Confirm with H2O2 Stress) Decision->NOxide Yes CheckMass Check Mass for Alkylation (+14 Da, +48 Da, etc.) Decision->CheckMass No QuatID Suspect Quaternary Salt (Check Process Solvents) CheckMass->QuatID Mass Matches Alkylation

Figure 2: Decision tree for identifying polar impurities in Olanzapine API.

References

  • European Pharmacopoeia (Ph.[2][4] Eur.) . Olanzapine Monograph 11/2017:2258. (Detailed impurity profile including Impurity D). [Link][2][3]

  • Reddy, B. V., et al. (2008) . "Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine."[1][5][6] Arkivoc, (xi), 195-201.[2][4][5] (Describes synthesis of alkylated impurities). [Link]

  • Nirogi, R., et al. (2008) . "LC-MS/MS identification of oxidative degradation products of olanzapine." Journal of Pharmaceutical and Biomedical Analysis. (Mass spectral characterization of N-oxides). [Link]

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]

Sources

The Formation of Chloromethyl Olanzapinium: A Mechanistic and Practical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of chloromethyl olanzapinium, a critical process-related impurity in the synthesis of the atypical antipsychotic drug, olanzapine. The document elucidates the primary reaction pathway, explores the contributing electronic and steric factors, and offers detailed experimental protocols for its synthesis and analytical quantification. Furthermore, the toxicological significance of this impurity is discussed within the context of regulatory guidelines for genotoxic impurities. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, control, and mitigate the formation of this compound, thereby ensuring the quality, safety, and efficacy of olanzapine drug products.

Introduction: The Significance of Impurity Profiling in Olanzapine Synthesis

Olanzapine, a thienobenzodiazepine derivative, is a widely prescribed second-generation antipsychotic medication effective in the treatment of schizophrenia and bipolar disorder. The synthetic route to olanzapine, while well-established, is not without its challenges, particularly concerning the formation of process-related impurities. Rigorous control of these impurities is a prerequisite for regulatory approval and is paramount to patient safety.

One such critical impurity is This compound chloride , also known as Olanzapine Impurity C.[1][2] This quaternary ammonium salt is typically formed during the purification stages of olanzapine synthesis, particularly when dichloromethane is employed as a solvent.[3] Due to its classification as a potential genotoxic impurity, understanding its mechanism of formation and implementing effective control strategies are of utmost importance for pharmaceutical manufacturers.[4]

This guide will delve into the core scientific principles governing the formation of this compound, providing a detailed mechanistic exploration and practical, field-proven methodologies for its study and control.

The Primary Formation Mechanism: A Nucleophilic Substitution Approach

The principal pathway for the formation of this compound is a bimolecular nucleophilic substitution (SN2) reaction between olanzapine and dichloromethane.[3] This reaction is significantly influenced by temperature, with prolonged exposure to elevated temperatures (above 40°C) accelerating the rate of formation.[3]

The Role of Olanzapine's Piperazine Moiety

The key to this reaction lies in the nucleophilic character of the piperazine ring in the olanzapine molecule. Specifically, the nitrogen atom at the 4-position of the piperazine ring possesses a lone pair of electrons that can act as a nucleophile.

Several factors contribute to the nucleophilicity of this nitrogen atom:

  • Electronic Effects: The nitrogen atoms in the piperazine ring are electron-donating, increasing the electron density and thus the nucleophilicity of the N-4 nitrogen.

  • Steric Considerations: While the olanzapine molecule is large, the N-4 methyl group is relatively small, and the piperazine ring can adopt a conformation that minimizes steric hindrance for the approach of an electrophile.[5]

Dichloromethane as an Alkylating Agent

Dichloromethane, a common solvent in pharmaceutical processes, acts as the electrophile in this reaction. The carbon atom in dichloromethane is electron-deficient due to the presence of two electronegative chlorine atoms, making it susceptible to nucleophilic attack.

The SN2 Reaction Pathway

The formation of this compound proceeds through the following steps:

  • Nucleophilic Attack: The N-4 nitrogen of the olanzapine piperazine ring attacks the carbon atom of dichloromethane.

  • Transition State: A trigonal bipyramidal transition state is formed, where the nitrogen-carbon bond is forming and one of the carbon-chlorine bonds is breaking.

  • Chloride Ion Displacement: The carbon-chlorine bond breaks, and a chloride ion is displaced as the leaving group.

  • Product Formation: This results in the formation of the this compound cation, which then forms an ionic bond with the displaced chloride ion to yield this compound chloride.

G cluster_reactants Reactants cluster_product Product Olanzapine Olanzapine TransitionState SN2 Transition State Olanzapine->TransitionState Nucleophilic Attack DCM Dichloromethane (CH₂Cl₂) DCM->TransitionState Product This compound Chloride TransitionState->Product Chloride Displacement

Caption: SN2 Reaction Pathway for this compound Formation.

Experimental Protocols

Synthesis of this compound Chloride Reference Standard

The following protocol is based on the method described by Padi et al. (2008) for the synthesis of this compound chloride for use as a reference standard.[3]

Materials:

  • Olanzapine

  • Dichloromethane (HPLC grade)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Hexane (for washing)

  • Drying oven

Procedure:

  • Dissolve a known quantity of olanzapine in dichloromethane in a round-bottom flask.

  • Heat the solution to reflux (approximately 40-50°C) with continuous stirring.

  • Maintain the reflux for a prolonged period (e.g., 24-48 hours) to ensure sufficient conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the solution to room temperature.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with hexane to remove any unreacted olanzapine and other non-polar impurities.

  • Dry the solid product in a vacuum oven at a temperature not exceeding 40°C.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[3]

G start Start dissolve Dissolve Olanzapine in Dichloromethane start->dissolve reflux Reflux at 40-50°C (24-48h) dissolve->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete evaporate Evaporate Dichloromethane cool->evaporate wash Wash Solid with Hexane evaporate->wash dry Dry under Vacuum wash->dry characterize Characterize Product (NMR, MS, IR) dry->characterize end End characterize->end

Caption: Experimental Workflow for Synthesis of this compound.

Quantification of this compound Impurity by HPLC-UV

A validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the quantification of this compound in olanzapine drug substances and products.

Typical HPLC Parameters:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 25 - 35 °C
Injection Volume 10 - 20 µL

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[6]

Toxicological Significance and Regulatory Control

This compound contains a chloromethyl group, which is a structural alert for potential genotoxicity.[4] Alkyl halides are a class of compounds known to be genotoxic, as they can alkylate DNA bases, leading to mutations.[7][8]

Genotoxicity and the Precautionary Principle

Due to this potential for DNA reactivity, this compound is considered a potentially genotoxic impurity (PGI). The control of PGIs in pharmaceuticals is a critical regulatory concern. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[9]

Threshold of Toxicological Concern (TTC)

For known mutagens with unknown carcinogenic potential, the ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for a lifetime exposure.[10] This stringent limit underscores the importance of minimizing the levels of this compound in the final olanzapine drug product.

Control Strategies:

  • Process Optimization: Minimize the use of dichloromethane where possible, or control the temperature and duration of exposure during purification steps.

  • Purge Factor Studies: Demonstrate the effective removal of the impurity during downstream processing.

  • Specification Limits: Establish and justify acceptable limits for this compound in the drug substance and product based on the TTC and the maximum daily dose of olanzapine.

Conclusion

The formation of this compound is a critical consideration in the manufacturing of olanzapine. A thorough understanding of its SN2 formation mechanism, driven by the nucleophilicity of olanzapine's piperazine moiety and the electrophilic nature of dichloromethane, is essential for developing effective control strategies. By implementing robust analytical methods for its detection and quantification, and by adhering to the stringent regulatory limits for potentially genotoxic impurities, pharmaceutical manufacturers can ensure the safety and quality of this vital medication. The insights and protocols provided in this guide serve as a valuable resource for scientists and professionals dedicated to the development and production of safe and effective pharmaceuticals.

References

  • Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions. PubMed.[Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).[Link]

  • WO2011009831A1 - Process for the purification of olanzapine.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.[Link]

  • (PDF) A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. ResearchGate.[Link]

  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity | Request PDF. ResearchGate.[Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH.[Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar.[Link]

  • Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. IJPPR.[Link]

  • N-Chloromethyl olanzapine chloride | C18H22Cl2N4S | CID 135564842. PubChem.[Link]

  • 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate.[Link]

  • Journal of Advanced Scientific Research METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research.[Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI.[Link]

  • The New ICH Guideline on Genotoxicity (S2). National Institute of Health Sciences.[Link]

  • A New Validated Method for the Estimation of Olanzapine - and Samidorphan Using High Performance Liquid Chromatography and of its Degradation. Bioscience Biotechnology Research Communications.[Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). ICH.[Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development.[Link]

  • Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC.[Link]

  • Development and Validation of Stability-Indicating RP- HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. Journal of Pharmaceutical Negative Results.[Link]

  • Draft Screening Assessment Alkyl Halides Group. Canada.ca.[Link]

  • Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. Veeprho.[Link]

  • Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review.[Link]

Sources

Olanzapine BP Impurity C Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Olanzapine BP Impurity C Identification Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, Olanzapine BP Impurity C (European Pharmacopoeia Impurity C) represents a critical process-related impurity.[1] Unlike oxidative degradants that arise during storage, Impurity C is a reactive solvent adduct , specifically identified as 1-(chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride .

Its formation is directly linked to the use of dichloromethane (DCM) in the manufacturing process. Due to its chemical nature as a quaternary ammonium salt, it exhibits distinct polarity and solubility profiles compared to the parent API (Active Pharmaceutical Ingredient), necessitating specialized chromatographic strategies for detection. This guide provides a definitive protocol for the identification, formation mechanism, and control of Olanzapine Impurity C.

Chemical Identity & Characterization

Before establishing analytical protocols, the exact chemical architecture of the target must be defined.

ParameterSpecification
Common Name Olanzapine BP Impurity C
Chemical Name 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride
CAS Number 719300-59-1
Molecular Formula C₁₈H₂₂Cl₂N₄S (Salt) / C₁₈H₂₂ClN₄S⁺ (Cation)
Molecular Weight 397.37 g/mol (Salt)
Nature Quaternary Ammonium Salt (Highly Polar)
Origin Process-related (Interaction with Dichloromethane)
Structural Insight

The impurity is formed by the alkylation of the tertiary nitrogen in the piperazine ring of Olanzapine. The introduction of a chloromethyl group creates a permanent positive charge (quaternary ammonium), significantly altering the molecule's retention behavior in Reverse Phase HPLC (RP-HPLC) compared to the hydrophobic parent base.

Mechanism of Formation

Understanding the causality of Impurity C is essential for both identification and mitigation. It is not a metabolic metabolite or a simple oxidative degradant; it is a solvent-API adduct .

The Reaction Pathway

The reaction occurs via a nucleophilic substitution (


 type) where the lone pair of the N-methyl piperazine nitrogen attacks the methylene carbon of dichloromethane (DCM). This reaction is accelerated by heat (reflux conditions) or prolonged storage of the API in DCM solution.

FormationMechanism Olanzapine Olanzapine (API) (Tertiary Amine) Transition Nucleophilic Attack (Reflux/Time) Olanzapine->Transition N-methyl lone pair DCM Dichloromethane (Solvent) DCM->Transition Electrophilic Carbon ImpurityC Olanzapine Impurity C (Quaternary Ammonium Salt) Transition->ImpurityC Alkylation

Figure 1: Reaction pathway showing the alkylation of Olanzapine by Dichloromethane to form Impurity C.

Analytical Identification Protocol

The identification of Impurity C requires a multi-faceted approach combining chromatographic separation with mass spectrometric confirmation.[1]

High-Performance Liquid Chromatography (HPLC)

Due to the ionic nature of Impurity C, standard C18 methods may yield poor peak shape or rapid elution (low


). The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) recommend specific buffering to manage ionization.

Recommended Method Parameters:

ParameterCondition
Column C8 or C18 (e.g., Zorbax Rx-C8), 250 mm x 4.6 mm, 5 µm
Mobile Phase A Buffer: Sodium Dodecyl Sulfate (SDS) or Phosphate buffer pH ~2.5 (Ion-pairing often required)
Mobile Phase B Acetonitrile : Methanol (50:50)
Elution Mode Gradient or Isocratic (depending on resolution required from Impurity A/B)
Flow Rate 1.5 mL/min
Detection UV at 220 nm or 254 nm
Retention Time Impurity C typically elutes earlier than Olanzapine due to high polarity.

Technical Note: If using a mass spectrometer compatible method (volatile buffer), replace SDS/Phosphate with Ammonium Formate/Formic Acid (pH 3.0). However, be aware that retention of the quaternary salt may decrease significantly without ion-pairing agents.

LC-MS Characterization

Mass spectrometry provides the definitive fingerprint for Impurity C. Unlike the parent Olanzapine (


), Impurity C exists as a pre-charged cation.

Mass Spectrum Profile:

FeatureObservationCausality
Parent Ion (m/z) 361.1 (Monoisotopic)Cation mass: Olanzapine (312) + CH₂Cl (49)
Isotopic Pattern M (361) : M+2 (363) ratio approx 3:1 Presence of one Chlorine atom in the adduct.
Fragmentation (MS/MS) Loss of CH₂Cl or ring openingCharacteristic cleavage of the labile N-chloromethyl group.
NMR Spectroscopy

For absolute structural confirmation (e.g., during reference standard qualification), Proton NMR (


-NMR) is required.
  • Diagnostic Signal: A singlet peak appearing around 5.0 – 5.5 ppm corresponding to the

    
     protons.
    
  • Shift: The N-methyl protons (normally ~2.3 ppm) will shift downfield (deshielded) due to the positive charge on the nitrogen.

Experimental Workflow: Step-by-Step

This self-validating workflow ensures accurate identification and differentiation from other impurities (like N-oxides).

AnalyticalWorkflow Start Sample: Olanzapine API (Process Validation) HPLC HPLC Screening (BP Conditions) Start->HPLC Decision Peak Detected at RRT < 1.0? HPLC->Decision Decision->Start No (Retest) LCMS LC-MS Analysis (ESI Positive Mode) Decision->LCMS Yes MassCheck Check m/z 361 & 363 LCMS->MassCheck Spiking Co-injection with Impurity C Ref Std MassCheck->Spiking Match Found Confirm Identity Confirmed: Olanzapine BP Impurity C Spiking->Confirm RT Match

Figure 2: Analytical decision tree for the isolation and confirmation of Olanzapine Impurity C.

Protocol Steps:
  • Preparation: Dissolve the sample in a diluent matching the mobile phase (avoid pure DCM to prevent in-situ artifact formation).

  • Screening: Inject into the HPLC system. Look for a peak eluting before the main Olanzapine peak.

  • Mass Confirmation: If a peak is observed, switch to LC-MS.

    • Success Criteria: Observation of m/z 361 with a chlorine isotopic signature.

  • Standard Addition: Spike the sample with a certified reference standard of Impurity C (CAS 719300-59-1).

    • Validation: The impurity peak area should increase without splitting (co-elution).

Remediation & Control Strategy

Since Impurity C is process-related, control is achieved through synthetic optimization rather than downstream purification.

  • Solvent Swap: Replace Dichloromethane (DCM) with non-reactive solvents (e.g., Toluene, THF) in the final crystallization steps.

  • Temperature Control: If DCM must be used, maintain temperatures below reflux and minimize holding times.

  • Purging: Ensure efficient drying of the intermediate if DCM was used in prior steps to prevent carryover into the final reaction where the base is free.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Olanzapine Monograph 2258. European Pharmacopoeia.[2][3] Available at: [Link]

  • British Pharmacopoeia Commission. Olanzapine Monograph.[4] British Pharmacopoeia.[1][2][4] Available at: [Link]

  • Veeprho Laboratories. Olanzapine EP Impurity C Structure and Data. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Olanzapine. Available at: [Link]

Sources

Technical Guide: Chloromethyl Olanzapinium Pharmacopeial Status & Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl olanzapinium chloride (CAS: 719300-59-1) is a critical process-related impurity found in Olanzapine drug substances and products.[1][2] Chemically identified as a quaternary ammonium salt, it is formed through the alkylation of the piperazine nitrogen by dichloromethane (DCM), a solvent frequently used in the synthesis or purification of Olanzapine.

Regulatory bodies, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) , have established strict controls for this compound due to its potential reactivity and persistence. It is designated as Olanzapine Impurity C in the Ph. Eur. and is a specified impurity in the USP with a strict acceptance criterion of NMT 0.15%.

This guide provides a comprehensive technical analysis of the impurity's formation thermodynamics, pharmacopeial mandates, and validated analytical protocols for its quantification.

Chemical Identity & Formation Mechanism[4]

Structural Characterization

The impurity is a quaternary ammonium salt resulting from the N-alkylation of the N-methylpiperazine moiety of Olanzapine. Unlike the parent compound, which is a tertiary amine, this impurity carries a permanent positive charge, significantly altering its chromatographic behavior and solubility profile.

Attribute Detail
Systematic Name 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride
Common Name This compound chloride
Ph.[1][2][3][4][5][6][7] Eur. Designation Impurity C
CAS Number 719300-59-1
Molecular Formula C₁₈H₂₂Cl₂N₄S
Molecular Weight 397.37 g/mol
Functional Class Quaternary Ammonium Salt (Alkyl Halide)
Formation Kinetics (The "Reactive Solvent" Effect)

The formation of this compound is a classic example of a Solvent-API interaction . It occurs via an S_{N}2 nucleophilic substitution where the lone pair of the N-methylpiperazine nitrogen attacks the methylene carbon of dichloromethane (DCM).

  • Reaction Driver: Prolonged exposure of Olanzapine to DCM, especially at elevated temperatures (reflux) or during extended drying phases.

  • Rate Factors: The reaction follows pseudo-first-order kinetics with respect to Olanzapine when DCM is present in excess (as a solvent).

FormationMechanism Fig 1. Nucleophilic Alkylation Pathway of Olanzapine by Dichloromethane Olanzapine Olanzapine (API) Tertiary Amine Nucleophile Transition Transition State (S_N2 Attack) Olanzapine->Transition + DCM, Heat DCM Dichloromethane (DCM) Solvent/Electrophile DCM->Transition Impurity This compound (Quaternary Ammonium Salt) Transition->Impurity Irreversible Alkylation

Pharmacopeial Status & Regulatory Landscape[3][6]

The pharmacopeial status of this compound is harmonized across major jurisdictions regarding its identification, though specific limits may vary based on the monograph version.

United States Pharmacopeia (USP)

In the USP Olanzapine monograph, this compound is explicitly listed in the Organic Impurities table.

  • Classification: Specified Organic Impurity.[6]

  • Acceptance Criteria: NMT 0.15% .

  • Note: The USP specifies "if present," acknowledging that processes avoiding DCM will not generate this impurity.

  • Relative Retention Time (RRT): ~1.1 (relative to Olanzapine).[8]

  • Relative Response Factor (RRF): 1.0.

European Pharmacopoeia (Ph. Eur.)

The Ph. Eur. identifies this compound as Impurity C .[9]

  • Classification: Specified Impurity.[7][8]

  • Control Limit: Typically 0.15% (consistent with ICH Q3B qualification thresholds for specified impurities).

  • Analytical Context: It is often used as a system suitability marker to ensure resolution from the main peak, given its close elution time (RRT 1.1).

ICH M7 (Genotoxicity Context)

While chloromethyl amines can be structural alerts for mutagenicity (alkylating agents), the pharmacopeial limit of 0.15% suggests this specific quaternary salt is treated as a standard impurity rather than a high-potency mutagen (which would require ppm-level control). However, manufacturers must perform a specific risk assessment if the limit exceeds the qualification threshold.

Analytical Strategy & Protocols

Detecting quaternary ammonium salts by Reverse Phase HPLC (RP-HPLC) is challenging due to their permanent positive charge, which leads to silanol interaction (tailing) and lack of retention on standard C18 columns.

The Solution: Use of Ion-Pairing Agents (e.g., Sodium Dodecyl Sulfate - SDS) or chaotic agents to mask the charge and facilitate retention.

Validated HPLC Method (USP-Aligned)

This protocol mirrors the USP "Organic Impurities" method, optimized for the separation of Impurity C.

Reagents:

  • Buffer: Dissolve 13 g of Sodium Dodecyl Sulfate (SDS) in 1500 mL water.[6][8] Add 5 mL Phosphoric Acid. Adjust pH to 2.5 with NaOH.

  • Mobile Phase A: Acetonitrile : Buffer (48 : 52).[6][8]

  • Mobile Phase B: Acetonitrile : Buffer (70 : 30).[6][8]

  • Diluent: Acetonitrile : Buffer (40 : 60).[6][8]

Instrument Parameters:

Parameter Setting
Column C8 or C18, 4.6 mm × 25 cm, 5 µm (USP L7 packing)
Flow Rate 1.5 mL/min
Detection UV @ 220 nm (Impurity detection)
Column Temp 35°C

| Injection Vol | 20 µL |[6]

Gradient Program:

Time (min) % Solution A % Solution B
0 100 0
10 100 0
20 0 100
25 0 100
27 100 0

| 35 | 100 | 0 |

System Suitability Criteria

To ensure the method accurately quantifies this compound (Impurity C):

  • Resolution: NLT 3.0 between Olanzapine Related Compound A and Olanzapine.

  • Tailing Factor: NMT 1.5 for the Olanzapine peak (critical due to the basic nature of the analyte).

  • RRT Verification: Impurity C must elute at approximately 1.1 RRT .

AnalyticalWorkflow Fig 2. Analytical Workflow for this compound Quantification SamplePrep Sample Preparation (0.4 mg/mL in Diluent) Injection Injection (20 µL) SamplePrep->Injection Conditioning Column Conditioning (SDS Ion-Pairing Equilibrium) Conditioning->SamplePrep Ensure Equilibrium Separation Gradient Elution (pH 2.5, SDS Buffer) Injection->Separation Detection UV Detection @ 220 nm Identify Peak @ RRT 1.1 Separation->Detection Quant Quantification (NMT 0.15%) Detection->Quant

Control & Mitigation Strategies

The most effective way to manage this compound is prevention through process chemistry engineering.

  • Solvent Swap: Replace Dichloromethane (DCM) with non-reactive chlorinated solvents (e.g., Chlorobenzene) or non-chlorinated alternatives (e.g., Toluene, Ethyl Acetate) in the final crystallization steps.

  • Temperature Control: If DCM is mandatory for solubility reasons, maintain process temperatures below 30°C . The reaction rate increases significantly at reflux temperatures.

  • Holding Times: Minimize the holding time of the Olanzapine-DCM solution. Quench or solvent-swap immediately after the unit operation is complete.

References

  • United States Pharmacopeia (USP). Olanzapine Monograph: Organic Impurities. USP-NF Online. (Accessed 2024). Link

  • European Pharmacopoeia (Ph. Eur.). Olanzapine Monograph 2258: Impurity C. EDQM. Link

  • Reddy, K. V., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.[2][3][4][10] Arkivoc, 2008(xi), 195-201.[4] Link

  • PubChem. this compound chloride (Compound Summary). National Library of Medicine. Link

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link

Sources

Methodological & Application

Application Note: Synthesis and Characterization of Olanzapine EP Impurity C Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Regulatory Context

In the development of Olanzapine (Zyprexa), the identification and control of impurities are critical for compliance with ICH Q3A(R2) and Q3B(R2) guidelines. This Application Note addresses the synthesis, purification, and certification of Olanzapine Impurity C , specifically defined by the European Pharmacopoeia (EP) as the N-chloromethyl chloride salt derivative.

Critical Regulatory Distinction:

  • EP Impurity C: 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-ium chloride (CAS: 719300-59-1).[1][2] This is a solvent-reactive impurity formed by the interaction of Olanzapine with dichloromethane (DCM).

  • USP Related Compound C: Typically refers to Olanzapine N-oxide (CAS: 174794-02-6).[1]

  • Note: This protocol focuses exclusively on the synthesis of the EP Impurity C (N-chloromethyl derivative), a common "artifact" impurity that challenges process chemists during DCM-based workups.

Chemical Basis & Reaction Mechanism

Olanzapine contains a piperazine ring with a tertiary amine. While the thiophene sulfur is susceptible to oxidation (forming Impurity A), the piperazine nitrogen is a potent nucleophile. When Olanzapine is dissolved in dichloromethane (DCM) over extended periods, particularly under reflux, the nitrogen attacks the methylene group of DCM in a Menschutkin-type reaction, resulting in the quaternary ammonium salt: Olanzapine EP Impurity C .

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of Olanzapine degradation pathways, highlighting the specific formation of Impurity C via solvent interaction.

Olanzapine_Pathways OLZ Olanzapine (Base) TS_Nu Transition State: Nu- Attack on CH2Cl2 OLZ->TS_Nu Reflux/Time Imp_D Impurity D / USP RC C (N-Oxide) OLZ->Imp_D Oxidation DCM Dichloromethane (Solvent) DCM->TS_Nu Oxidant Oxidizing Agent (mCPBA/H2O2) Oxidant->Imp_D Imp_C EP Impurity C (N-Chloromethyl Salt) TS_Nu->Imp_C Quaternization

Figure 1: Divergent formation pathways. Impurity C arises from solvent reactivity (DCM), distinct from the oxidative pathway forming the N-oxide.

Synthesis Protocol: Olanzapine EP Impurity C

This protocol utilizes a "forced degradation" approach to purposefully generate the impurity in high yield using the solvent itself as the reagent.

Reagents & Equipment
  • Precursor: Olanzapine API (Purity >99.0%).

  • Reagent/Solvent: Dichloromethane (DCM), HPLC Grade (stabilized with amylene is acceptable).

  • Solvent for Workup: Acetone (cooled to 0°C), Diethyl Ether.

  • Equipment: Round-bottom flask (RBF), Reflux condenser, Nitrogen atmosphere, Magnetic stirrer.

Experimental Procedure
  • Dissolution: Charge 5.0 g of Olanzapine into a 250 mL RBF. Add 100 mL of Dichloromethane (DCM).

    • Rationale: High dilution is not required as DCM acts as both solvent and reactant.

  • Reaction: Equip the flask with a reflux condenser and a nitrogen balloon. Heat the mixture to reflux (approx. 40°C) with vigorous stirring.

  • Monitoring: Maintain reflux for 24 to 48 hours .

    • In-Process Control (IPC): Monitor by HPLC every 12 hours. The formation of Impurity C is slow. The target is >20% conversion to the quaternary salt.

    • Note: The salt product often precipitates out of the DCM solution as an off-white solid over time.

  • Isolation (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to approximately 20 mL volume.

    • Add 50 mL of Acetone (or Diethyl Ether) dropwise to the residue while stirring. The quaternary ammonium salt (Impurity C) is insoluble in acetone/ether, while unreacted Olanzapine base remains soluble.

  • Filtration: Filter the resulting precipitate under vacuum.

  • Washing: Wash the filter cake with 2 x 20 mL cold Acetone to remove residual Olanzapine.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Purification (Recrystallization)

If the crude purity is <95%, perform recrystallization:

  • Dissolve the crude solid in a minimum amount of Methanol (Impurity C is soluble in MeOH).

  • Slowly add Ethyl Acetate as an anti-solvent until turbidity is observed.

  • Cool to 4°C overnight.

  • Filter and dry the crystals.

Analytical Characterization & Validation

To certify the material as a Reference Standard, structural elucidation and purity assessment are mandatory.

HPLC Method (Purity & Homogeneity)

Impurity C is a quaternary salt and is significantly more polar than Olanzapine. It will elute earlier than the parent drug in Reverse Phase (RP) chromatography.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 0-10 min: 20% B; 10-25 min: 20%→60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Expected RRT ~0.4 - 0.6 (Relative to Olanzapine)
Structural Identification (NMR & MS)

The key diagnostic signals confirm the N-chloromethylation.

  • Mass Spectrometry (ESI+):

    • Olanzapine (Parent): [M+H]+ = 313.

    • Impurity C (Cation): The cation formula is C18H22ClN4S+.[1]

    • Expected Mass: 312 (Olanzapine base) + 14 (CH2) + 35 (Cl) = 361 m/z .

    • Isotope Pattern: Look for the characteristic Chlorine signature (3:1 ratio of 361:363).

  • 1H NMR (DMSO-d6):

    • Quaternary Methyl: The N-CH3 group on the piperazine ring, normally at ~2.2 ppm in Olanzapine, will shift downfield to ~3.0 - 3.2 ppm due to the positive charge.

    • Chloromethyl Group: A distinct singlet for the N-CH2-Cl protons should appear at ~5.3 - 5.5 ppm . This peak is absent in Olanzapine.

Reference Standard Certification Workflow

Cert_Workflow cluster_QC Validation Suite Start Crude Impurity C Purify Recrystallization (MeOH/EtOAc) Start->Purify Dry Vacuum Drying (< 1% Volatiles) Purify->Dry ID Structure ID (1H-NMR, MS, IR) Dry->ID Purity Purity Assay (HPLC > 98%) Dry->Purity Water Water Content (KF Titration) Dry->Water CoA Generate CoA (Certificate of Analysis) ID->CoA Purity->CoA Water->CoA

Figure 2: Workflow for certifying the synthesized material as a Reference Standard.

Storage and Stability

  • Hygroscopicity: As a quaternary ammonium salt, Impurity C is hygroscopic.

  • Storage: Store in amber vials under Argon/Nitrogen at 2°C to 8°C .

  • Handling: Equilibrate to room temperature before opening to prevent moisture condensation.

References

  • European Directorate for the Quality of Medicines (EDQM). Olanzapine Monograph 2258. European Pharmacopoeia (Ph. Eur.).

  • Veeprho Laboratories. Olanzapine EP Impurity C Structure and CAS Data.Link

  • LGC Standards. Olanzapine N-Oxide (Impurity D) vs Impurity C Distinction.Link[3]

  • Reddy, K. V., et al. (2013). "Identification and characterization of potential impurities of olanzapine." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Allmpus Laboratories. Olanzapine Impurity Profile and Nomenclature.Link

Sources

UPLC separation of Olanzapine and Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution UPLC Quantification of Olanzapine and Related Impurity C (N-Oxide)

Executive Summary

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol for the separation of Olanzapine from its critical oxidative degradation product, Impurity C (Olanzapine N-Oxide) .

While traditional HPLC methods often rely on ion-pairing agents (e.g., SDS) at low pH to control the tailing of basic Olanzapine species, this protocol utilizes High-pH Reversed-Phase Chromatography on hybrid-particle columns. This approach yields superior peak symmetry, enhances the resolution between the parent drug and the polar N-oxide impurity, and is fully compatible with Mass Spectrometry (MS) detection if required.

Chemical Context & Separation Challenge

Nomenclature Clarification (Critical)

In regulatory contexts, "Impurity C" can refer to different structures depending on the pharmacopeia. This protocol focuses on the USP definition , which represents the primary oxidative stability challenge.

  • Olanzapine: A thienobenzodiazepine atypical antipsychotic.[1] It is a weak base (pKa values ~5.0 and 7.4).[2]

  • USP Related Compound C (Target of this Guide): Olanzapine N-Oxide (4'-N-oxide).[3] Formed via oxidation of the piperazine nitrogen. It is more polar than the parent drug.

  • Note: EP Impurity C is often defined as the N-chloromethyl chloride derivative (process impurity).[4] This guide focuses on the N-oxide (USP C) due to its criticality in stability testing.

The Separation Mechanism

Olanzapine possesses a basic piperazine moiety.[5] At acidic pH (pH < 3), the nitrogen atoms are protonated, leading to secondary interactions with residual silanols on silica columns, causing severe peak tailing.

The Solution: By operating at pH 10.0 using an Ethylene Bridged Hybrid (BEH) C18 column:

  • De-protonation: Olanzapine remains in its neutral (free base) state, eliminating silanol interactions and sharpening the peak.

  • Selectivity Shift: The N-oxide (Impurity C) remains distinctively polar. The high pH alters the elution order and selectivity compared to low pH methods, often moving the N-oxide earlier in the run with excellent resolution (

    
    ).
    

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
System UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity II)
Column BEH C18, 1.7 µm, 2.1 x 100 mm (Hybrid Particle Technology)
Column Temp 40°C (Controls viscosity and improves mass transfer)
Flow Rate 0.45 mL/min
Injection Volume 1.0 µL
Detection UV at 260 nm (Primary) or MS (ESI+)
Run Time 6.0 Minutes
Reagents & Mobile Phase Preparation
  • Reagents:

    • Ammonium Bicarbonate (LC-MS Grade)

    • Ammonium Hydroxide (25% Ammonia solution)[2]

    • Acetonitrile (LC-MS Grade)

    • Milli-Q Water (18.2 MΩ)

  • Mobile Phase A (Buffer pH 10.0):

    • Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM).

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.

    • Why: High pH ensures the basic drug is neutral. Bicarbonate is volatile, making this MS-compatible.

  • Mobile Phase B:

    • 100% Acetonitrile.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
1.0090106 (Linear)
3.5040606 (Linear)
4.5010906 (Linear)
4.6090101 (Step)
6.009010Re-equilibration

Method Development Workflow (Visualized)

The following diagram illustrates the logical flow of the method development, highlighting the critical decision points that led to the selection of High pH chromatography.

MethodDevelopment Start Start: Olanzapine & Impurity C Separation ChemProp Analyze Chemical Properties (Basic pKa ~7.4, N-Oxide Polarity) Start->ChemProp Decision_pH Select pH Strategy ChemProp->Decision_pH Low_pH Low pH (Acidic) + Ion Pairing (SDS) Decision_pH->Low_pH Traditional High_pH High pH (pH 10) Hybrid Column (BEH) Decision_pH->High_pH Modern UPLC (Selected) Issues_Low Issues: 1. Not MS Compatible 2. Complex Prep 3. Column Aging Low_pH->Issues_Low Benefits_High Benefits: 1. Neutral Species = Sharp Peaks 2. MS Compatible 3. Distinct Selectivity High_pH->Benefits_High Optimization Gradient Optimization (5-95% ACN Screen) Benefits_High->Optimization Validation System Suitability (Rs > 2.0, Tailing < 1.2) Optimization->Validation

Caption: Decision matrix for selecting High-pH UPLC over traditional Ion-Pairing HPLC.

Results & System Suitability Criteria

Upon execution of the protocol, the following chromatographic characteristics should be observed. This serves as your Self-Validating System .

ParameterAcceptance CriteriaTypical ResultMechanism/Notes
Elution Order Impurity C < OlanzapineRT(Imp C) ~ 2.1 minRT(Olanz) ~ 2.8 minN-Oxide is more polar; elutes earlier on RP.
Resolution (

)
NLT 2.0> 3.5High pH suppresses ionization of Olanzapine, maximizing hydrophobic retention difference.
Tailing Factor (

)
NMT 1.51.05 - 1.15Neutral state of Olanzapine eliminates silanol dragging.
Plate Count (

)
> 5000> 12,000Sub-2 µm particles provide high efficiency.
Separation Logic Diagram

SeparationLogic MobilePhase Mobile Phase (pH 10.0) Olanzapine Olanzapine (Becomes Neutral) MobilePhase->Olanzapine De-protonates ImpurityC Impurity C (N-Oxide) (Remains Polar) MobilePhase->ImpurityC Solvates Column BEH C18 Column (Hydrophobic Interaction) Olanzapine->Column Strong Interaction ImpurityC->Column Weak Interaction Result Separation: Impurity C elutes first Olanzapine retained longer Column->Result

Caption: Mechanistic interaction of pH 10 buffer with analytes on C18 stationary phase.

Troubleshooting & Stability Notes

  • N-Oxide Instability: Impurity C (N-oxide) can be thermally unstable. Ensure the column temperature does not exceed 45°C. If on-column degradation is suspected (peak splitting), lower temperature to 30°C and adjust gradient slope.

  • Sample Diluent: Do not dissolve samples in 100% Acetonitrile. This causes "solvent effect" (peak distortion) for early eluting peaks like Impurity C. Use 10% Acetonitrile : 90% Water or the starting mobile phase as the diluent.

  • Column Care: High pH (10.0) destroys standard silica columns. You must use a Hybrid (e.g., Waters BEH, Agilent Poroshell HPH) or Polymer column. Standard silica C18 columns will dissolve, leading to void formation and loss of retention.

References

  • United States Pharmacopeia (USP). Olanzapine Monograph: Related Compounds.[3][6] USP-NF. (Defines Related Compound C as the N-Oxide).

  • Baertschi, S. W., et al. (2008).[7] "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine..." Journal of Pharmaceutical Sciences, 97(2), 883-892.[7][8] (Defines the oxidative degradation pathway).

  • Waters Corporation. Application Note: UPLC Separation of Olanzapine and Related Compounds. (Demonstrates BEH C18 High pH methodology).

  • Niels, B., et al. (2016). "A UPLC-MS/MS method for the analysis of olanzapine in serum..." Journal of Chromatography B. (Discusses stability and MS compatibility).

Sources

Application Note: High-Sensitivity UV Detection of Olanzapine Impurity C in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the sensitive detection of Olanzapine Impurity C (N-Chloromethyl Olanzapine Chloride) using High-Performance Liquid Chromatography (HPLC) with UV detection. Given the critical importance of impurity profiling in drug safety and efficacy, this document outlines the scientific rationale for selecting an optimal UV detection wavelength, presents a detailed analytical protocol, and offers expert insights into the methodological choices. The protocol is designed for researchers, quality control analysts, and drug development professionals engaged in the analysis of Olanzapine and its related substances.

Introduction to Olanzapine and the Significance of Impurity C

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical active ingredient, the presence of impurities can impact the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities.

Olanzapine Impurity C, identified as 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1][2]benzodiazepin-4-yl)-piperazinium Chloride, is a potential process-related impurity or degradation product.[1] Its monitoring and quantification are essential for ensuring the quality of Olanzapine drug substances and products. This application note focuses on the critical parameter of UV detection wavelength selection for the accurate and sensitive analysis of this specific impurity.

The Rationale for UV Wavelength Selection

The selection of an appropriate UV detection wavelength is paramount for achieving high sensitivity and specificity in HPLC analysis. The ideal wavelength corresponds to the maximum absorbance (λmax) of the analyte of interest, as this provides the strongest signal-to-noise ratio.

Chromophoric Analysis of Olanzapine and Impurity C

Olanzapine possesses a thienobenzodiazepine core structure, which is a conjugated system responsible for its characteristic UV absorption.[2] Olanzapine typically exhibits multiple absorption maxima, with significant absorbance in the range of 220-280 nm.[2][3]

Olanzapine Impurity C shares the same core thienobenzodiazepine chromophore as the parent Olanzapine molecule. The structural modification in Impurity C, the addition of a chloromethyl group to the piperazine ring, does not significantly alter the conjugated system responsible for UV absorption. Therefore, it is scientifically sound to predict that Olanzapine Impurity C will have a UV absorption profile very similar to that of Olanzapine.

Review of Existing Methodologies

A survey of pharmacopeial monographs and peer-reviewed literature reveals a range of UV detection wavelengths used for the analysis of Olanzapine and its impurities:

  • United States Pharmacopeia (USP): The USP monograph for Olanzapine specifies a detection wavelength of 220 nm for the analysis of organic impurities.[4]

  • British Pharmacopoeia (BP): The BP method for related substances in Olanzapine Tablets employs a wavelength of 250 nm .

  • Scientific Literature: Various published HPLC methods utilize wavelengths such as 226 nm , 254 nm , 257 nm , and 270 nm for the determination of Olanzapine and its related compounds.[3][5] One study specifically chose 271 nm for the analysis of degradation products.[5]

Recommended Wavelength and Justification

Based on the shared chromophoric structure and a comprehensive review of established methods, a wavelength of 220 nm is recommended for the sensitive detection of Olanzapine Impurity C.

Justification:

  • High Molar Absorptivity: Both Olanzapine and its structurally related impurities exhibit strong absorbance at lower UV wavelengths, ensuring a high signal response for trace-level detection.

  • Comprehensive Impurity Profiling: A lower wavelength like 220 nm is often effective for detecting a wider range of potential impurities simultaneously, as many organic molecules absorb in this region. This aligns with the USP's approach for organic impurity testing of Olanzapine.[4]

  • Method Robustness: While other wavelengths can be used, 220 nm provides a robust starting point for method development and validation, with a high probability of achieving the required sensitivity for impurity quantification as per ICH guidelines.

It is crucial to note that during method development, a photodiode array (PDA) detector should be employed to acquire the full UV spectrum of Olanzapine Impurity C. This will confirm its λmax and allow for fine-tuning of the detection wavelength for optimal sensitivity and selectivity, especially in the presence of other impurities.

UV Absorption Data for Olanzapine

The following table summarizes the reported UV absorption maxima for Olanzapine in methanol, which serves as a reliable proxy for estimating the absorption characteristics of Olanzapine Impurity C.

Compoundλmax 1λmax 2λmax 3Source
Olanzapine205 nm226 nm272.5 nm[3]

Experimental Protocol: HPLC-UV Analysis of Olanzapine Impurity C

This protocol outlines a robust HPLC method for the detection and quantification of Olanzapine Impurity C.

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium dihydrogen orthophosphate and orthophosphoric acid (or other suitable buffer reagents).

  • Olanzapine and Olanzapine Impurity C reference standards.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Buffer: 0.02 M Ammonium dihydrogen orthophosphate, pH adjusted to 6.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Preparation of Solutions

5.3.1 Buffer Preparation (Mobile Phase A) Dissolve approximately 2.3 g of ammonium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

5.3.2 Standard Stock Solution Accurately weigh and dissolve an appropriate amount of Olanzapine Impurity C reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

5.3.3 Working Standard Solution Dilute the stock solution with the diluent to a final concentration relevant to the specification limit of the impurity (e.g., 1 µg/mL).

5.3.4 Sample Preparation Accurately weigh and dissolve the Olanzapine drug substance or a powdered portion of the drug product in the diluent to obtain a final concentration of Olanzapine of approximately 1 mg/mL. Sonicate to ensure complete dissolution.

System Suitability

Before sample analysis, inject the working standard solution and ensure that the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) are within the acceptable limits as defined by your validated method and relevant pharmacopeia.

Workflow for UV Wavelength Selection

The following diagram illustrates the logical workflow for determining the optimal UV detection wavelength for an impurity analysis.

G cluster_0 Preliminary Investigation cluster_1 Experimental Verification cluster_2 Wavelength Optimization cluster_3 Final Selection A Identify Chromophore of Parent Drug (Olanzapine) B Analyze Structure of Impurity C for Shared Chromophore A->B Structural Similarity C Literature & Pharmacopeia Review for Existing Methods D Acquire UV Spectrum of Impurity C with PDA Detector C->D E Determine λmax of Impurity C D->E F Acquire UV Spectrum of Olanzapine and Other Impurities G Compare Spectra for Selectivity and Sensitivity F->G H Select Wavelength with Optimal S/N for Impurity C G->H I Consider Wavelength for Simultaneous Detection of All Impurities G->I J Final UV Detection Wavelength Selection (e.g., 220 nm) H->J I->J

Caption: Workflow for UV Detection Wavelength Selection.

Conclusion

The selection of an appropriate UV detection wavelength is a critical step in the development of a sensitive and robust HPLC method for the analysis of Olanzapine Impurity C. Based on the shared thienobenzodiazepine chromophore with the parent drug and a review of established analytical methods, a wavelength of 220 nm is recommended. This provides a strong starting point for method development and is likely to offer the necessary sensitivity for impurity quantification at levels required by regulatory agencies. For optimal results, it is advised to confirm the λmax of Olanzapine Impurity C using a PDA detector during method development and validation. The provided protocol offers a reliable foundation for the accurate determination of this critical impurity, contributing to the overall quality and safety of Olanzapine pharmaceutical products.

References

  • Veeprho. Olanzapine EP Impurity C (Chloride) | CAS 719300-59-1. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Visible Spectrophotometric Methods for Determination of Olanzapine from Tablet Formulation. Available at: [Link]

  • Determination of Olanzapine by UV Spectrophotometry and Non-aqueous Titration. Available at: [Link]

  • AKJournals. Identification and characterization of olanzapine degradation products under oxidative stress conditions. Available at: [Link]

  • Determination of olanzapine by UV spectrophotometry and non-aqueous titration. Available at: [Link]

  • SciELO. Spectrophotometric determination of olanzapine using permanganate. Available at: [Link]

  • ResearchGate. Spectrophotometric Determination of Olanzapine in the Presence of its Acidic Degradation Product; Application of Kinetic Study. Available at: [Link]

  • IJPPR. Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. Available at: [Link]

  • Longdom Publishing. Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Available at: [Link]

  • PMC - NIH. Spectrophotometric determination of olanzapine, fluoxetine HCL and its impurity using univariate and chemometrics methods reinforced by latin hypercube sampling: Validation and eco-friendliness assessments. Available at: [Link]

  • Journal of Advanced Scientific Research. METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAGE. Available at: [Link]

  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available at: [Link]

  • PubChem. N-Chloromethyl olanzapine chloride. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Olanzapine API Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Dichloromethane (DCM) Traces from Olanzapine API Ticket ID: #OLZ-DCM-0042 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Dichloromethane (DCM) is a highly effective solvent for Olanzapine synthesis, but its removal is complicated by Olanzapine's propensity to form stable channel solvates . Standard vacuum drying is often ineffective because the DCM is not merely adsorbed on the surface but is structurally incorporated into the crystal lattice (stoichiometric or non-stoichiometric solvates).

This guide addresses the removal of DCM to meet ICH Q3C Class 2 limits (<600 ppm) while maintaining the thermodynamically stable Polymorph Form I .

Module 1: Diagnostic & Triage

Before altering your process, determine the physical state of the residual solvent.

The "Hard-to-Dry" Phenomenon

If your DCM levels plateau around 3,000–5,000 ppm despite extended vacuum drying (40°C, <10 mbar), you likely have a solvate , not wet cake.

Diagnostic Workflow: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to diagnose the entrapment.[1][2]

FeatureSurface Adsorption (Wet Cake)Crystal Solvate (Lattice Entrapment)
TGA Profile Gradual weight loss starting near ambient temp.Sharp weight loss step at specific temp (often >60°C).
DSC Profile No distinct endotherm before melting.distinct desolvation endotherm before the melting peak (195°C).
Drying Response Levels drop linearly with time.Levels asymptote (plateau) and refuse to drop further.
Visual Troubleshooting Guide

(Graphviz Diagram: Decision Matrix for DCM Removal)

DCM_Removal_Decision_Tree start START: High DCM Levels detected diagnosis Perform TGA/DSC Analysis start->diagnosis is_solvate Is distinct desolvation endotherm present? diagnosis->is_solvate surface Scenario A: Surface Adsorption (Non-Solvated) is_solvate->surface No solvate Scenario B: Crystal Solvate (Lattice Entrapped) is_solvate->solvate Yes action_surface Optimize Drying: 1. Increase Vac (<10 mbar) 2. Agitated Nutsche Filter 3. Nitrogen Sweep surface->action_surface action_solvate Drying Ineffective. Initiate Solvent Exchange (Recrystallization/Reslurry) solvate->action_solvate polymorph_check CRITICAL: Check Polymorph (Target: Form I) action_surface->polymorph_check action_solvate->polymorph_check

Figure 1: Decision tree for selecting the correct remediation strategy based on thermal analysis.

Module 2: Validated Protocols for DCM Removal

Warning: Aggressive thermal desolvation (heating dry powder) often triggers a polymorphic shift to the metastable Form II. Solvent exchange is the preferred method for maintaining Form I.

Protocol A: The "Displacement" Crystallization (Recommended)

This method uses a Class 3 solvent (Ethyl Acetate or Ethanol) to displace DCM via competitive solvation and Ostwald ripening.

Mechanism: DCM Solvate (Solid) + Solvent B (Liquid)


 Dissolution 

Recrystallization of Solvent B Solvate

Desolvation to Form I.

Step-by-Step:

  • Charge: Place the DCM-rich Olanzapine wet cake into a reactor.

  • Solvent Addition: Add Ethyl Acetate (Ratio: 10 mL per gram of API).

    • Why Ethyl Acetate? It does not readily form stable solvates with Olanzapine Form I under these conditions, unlike DCM.

  • Reflux: Heat the slurry to reflux (~77°C) for 1–2 hours.

    • Note: Complete dissolution is not always necessary; a "digestion" (hot reslurry) often suffices to break the DCM lattice.

  • Distillation (Azeotropic Removal): Perform a partial distillation to remove approximately 30% of the solvent volume. DCM has a lower boiling point (40°C) and will be enriched in the distillate.

  • Cooling: Slowly cool to 0–5°C over 4 hours. Rapid cooling promotes trapping; slow cooling ensures pure crystal growth.

  • Filtration & Wash: Filter the solid.[3] Wash with cold Ethyl Acetate.

  • Final Drying: Vacuum dry at 50°C. Ethyl Acetate is Class 3 (limit 5000 ppm) and is much easier to remove than DCM.

Protocol B: Aqueous Displacement (Alternative)

Use this if organic solvent limits are critical, though it requires careful pH control.

  • Dissolve crude Olanzapine in DMF (Dimethylformamide) or minimal DCM.

  • Add Water as an antisolvent slowly while stirring.

  • Olanzapine is hydrophobic; it will precipitate. The DCM remains miscible/soluble in the DMF/Water mother liquor.

  • Risk: Water can promote the formation of Dihydrate forms (Dihydrate B, D, E). You must dry extensively (>80°C vacuum) to revert hydrates to Anhydrous Form I.

Module 3: Polymorph Control (Form I vs. Form II)

Removing DCM is often the trigger for polymorphic conversion.[3]

PolymorphStabilityRelationship to DCM
Form I Stable (Target)Harder to crystallize directly from DCM without seeding.
Form II MetastableOften forms when DCM solvates are "flash dried" or desolvated rapidly.

The "Memory Effect" Mechanism: When a DCM solvate is desolvated, the "holes" left by the solvent cause the lattice to collapse. If this collapse is chaotic (rapid drying), it settles into the local energy minimum (Form II). If it is controlled (solvent exchange), the molecules have time to rearrange into the global energy minimum (Form I).

Solvent Exchange Mechanism Diagram

(Graphviz Diagram: Lattice Rearrangement)

Solvent_Exchange_Mechanism cluster_0 Initial State cluster_1 Process: Reslurry (EtOAc) cluster_2 Final State node_dcm Olanzapine-DCM Solvate Structure dissolution Partial Dissolution (DCM release) node_dcm->dissolution Heat nucleation Nucleation of Form I (Seeding) dissolution->nucleation Exchange dcm_waste DCM in Mother Liquor (Removed via Filtrate) dissolution->dcm_waste form_i Olanzapine Form I (Anhydrous) nucleation->form_i Crystal Growth

Figure 2: Mechanistic pathway of converting DCM solvate to Form I via solvent mediated transformation.

Frequently Asked Questions (FAQs)

Q1: Can I just mill/micronize the powder to release the DCM? A: Micronization increases surface area and can help with surface-adsorbed solvents, but it rarely solves the solvate problem. In fact, the mechanical energy of milling can induce a polymorphic shift to Metastable Form II. If you must mill, do it after the solvent exchange.

Q2: My DCM is at 800 ppm (Limit 600 ppm). Can I blend batches? A: Regulatory bodies (FDA/EMA) generally discourage "dilution" of impurities. You must demonstrate that the process is capable of routinely meeting the limit. A re-slurry of the failing batch in Ethanol or Ethyl Acetate is the compliant remediation.

Q3: Why not use Acetone? A: Olanzapine is soluble in acetone, but acetone is very volatile. Rapid evaporation of acetone often yields amorphous material or mixed polymorphs. If using acetone, you must use it as a solvent/antisolvent pair (e.g., Acetone/Water), but this increases the risk of Hydrate formation.

Q4: How do I justify the residual Ethyl Acetate? A: Ethyl Acetate is a Class 3 solvent with a PDE (Permitted Daily Exposure) of 50 mg/day (5000 ppm). It is toxicologically much safer than DCM (Class 2, Carcinogenic suspect). Regulatory agencies prefer 2000 ppm of Ethyl Acetate over 700 ppm of DCM.

References

  • International Council for Harmonisation (ICH). Guideline for Residual Solvents Q3C(R8). (2021).[4] Defines DCM as Class 2 (600 ppm limit) and Ethyl Acetate as Class 3. Link

  • Reutzel-Edens, S. M., et al. Anhydrous Polymorphs of Olanzapine: Crystal Structures and Thermodynamic Stability. Crystal Growth & Design. (2003).[3][5] Establishes Form I as the stable polymorph and discusses solvate formation. Link

  • European Patent Office. Process for Preparation of Olanzapine Form I (EP 1513846 B1). Describes the specific use of solvent exchange to remove dichloromethane and stabilize Form I. Link

  • Bhardwaj, R. M., et al. Olanzapine Solvates: Structure and Desolvation. Journal of Pharmaceutical Sciences.[1] (2013).[1] Detailed analysis of the DCM solvate structure and desolvation kinetics. Link

Sources

Technical Support Center: Resolving Chloromethyl Olanzapinium Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving chromatographic issues related to Chloromethyl Olanzapinium. As an important impurity and metabolite of Olanzapine, achieving a symmetric, sharp peak for this compound is critical for accurate quantification in drug development and quality control.[1] This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, empowering you to diagnose and solve peak tailing issues effectively.

Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format, focusing on the scientific principles behind the troubleshooting steps.

Q1: Why is my this compound peak showing significant tailing?

A1: The primary cause of peak tailing for this compound, a basic compound, is a secondary retention mechanism occurring on the column.[2] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction with the C18 or C8 stationary phase, your analyte is also engaging in a strong, undesirable ionic interaction with residual silanol groups (Si-OH) on the silica backbone of the packing material.[3][4]

Here's the underlying chemistry:

  • Analyte State: this compound contains basic nitrogen atoms. In a typical acidic to neutral mobile phase (pH 3-7), these nitrogens are protonated, giving the analyte a positive charge.

  • Stationary Phase State: The silica surface of the column packing has silanol groups. These groups are acidic and become deprotonated (negatively charged, SiO⁻) at pH levels above approximately 3.0.[4][5]

  • The Interaction: The positively charged analyte molecules are strongly attracted to the negatively charged silanol sites. Molecules that experience this additional ionic interaction are retained longer than molecules that only interact hydrophobically, resulting in a delayed elution and a "tail" on the peak.[6]

This dual-retention mechanism disrupts the ideal Gaussian peak shape and compromises both resolution and accurate integration.[3]

Q2: What is the single most critical parameter to adjust first, and why?

A2: The most critical parameter to adjust is the mobile phase pH . By controlling the pH, you can manipulate the ionization state of either the analyte or the silanol groups, effectively eliminating the unwanted ionic interactions.[7][8][9] Your goal is to ensure that either the analyte or the silanols are in a neutral, non-ionic state.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for this compound

pH RangeSilanol Group State (SiO⁻)Analyte State (Protonated)Dominant Secondary InteractionExpected Peak Shape
< 3.0 Mostly Neutral (Si-OH)Fully Protonated (+)Minimal (Hydrogen Bonding)Good to Excellent
3.0 - 7.0 Partially to Fully Ionized (-)Fully Protonated (+)Strong (Ionic Interaction)Poor (Severe Tailing)
> 9.0 *Fully Ionized (-)Mostly Neutral (Deprotonated)MinimalGood to Excellent

*Note: Operating at high pH requires a specialized, pH-stable HPLC column to prevent degradation of the silica stationary phase.

Based on this principle, the first logical step is to lower the mobile phase pH to below 3.0. This protonates the silanol groups, neutralizing their charge and preventing the ionic interaction that causes tailing.[2]

Q3: I've tried some basic pH adjustments with little success. What is a systematic workflow for troubleshooting this issue?

A3: A systematic approach is crucial to efficiently identify and resolve the problem. The following workflow diagram outlines a logical sequence of troubleshooting steps, from initial system checks to more advanced method modifications.

Troubleshooting_Workflow start Start: Tailing Peak Observed (Tf > 1.5) check_basics Step 1: Verify System Basics - Fresh Mobile Phase? - Column Near End-of-Life? - No Leaks or Dead Volume? start->check_basics adjust_ph Step 2: Adjust Mobile Phase pH Set pH to 2.5 - 3.0 using a buffer (e.g., 0.1% TFA or Phosphate Buffer) check_basics->adjust_ph eval_ph Is Tailing Resolved? (Tf < 1.5) adjust_ph->eval_ph add_additive Step 3: Add a Competitive Base Add 0.1% Triethylamine (TEA) to the mobile phase eval_ph->add_additive No success Success: Symmetric Peak Achieved (Tf ≈ 1.0 - 1.2) eval_ph->success Yes eval_additive Is Tailing Resolved? add_additive->eval_additive eval_column Step 4: Evaluate Column Chemistry - Is column well end-capped? - Consider a modern, high-purity silica column or a polar-embedded phase. eval_additive->eval_column No eval_additive->success Yes check_secondary Step 5: Investigate Secondary Issues - Reduce sample concentration - Match sample solvent to mobile phase eval_column->check_secondary fail Consult Senior Scientist or Manufacturer's Support check_secondary->fail

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol details the primary method for eliminating peak tailing through silanol suppression.

  • Objective: To reduce the mobile phase pH to a level where residual silanol groups are fully protonated and neutral.

  • Materials:

    • HPLC Grade Water

    • HPLC Grade Acetonitrile or Methanol

    • Trifluoroacetic Acid (TFA) or Ortho-Phosphoric Acid

    • pH meter

  • Procedure:

    • Prepare Aqueous Phase: To 950 mL of HPLC grade water, add 1.0 mL of Trifluoroacetic Acid (for a 0.1% v/v solution). Alternatively, use ortho-phosphoric acid to titrate the water to a target pH of 2.7.

    • Confirm pH: Calibrate the pH meter and confirm that the aqueous phase pH is ≤ 3.0.

    • Mobile Phase Preparation: Mix the prepared aqueous phase with the organic solvent (e.g., Acetonitrile) at the desired ratio for your method (e.g., 70:30 v/v Aqueous:Acetonitrile).

    • Degas: Degas the final mobile phase using sonication or vacuum filtration.

    • Column Equilibration: Flush the column with the new mobile phase for at least 20 column volumes. For a 4.6 x 150 mm column at 1.0 mL/min, this is approximately 30-40 minutes.

    • Analysis: Inject your standard and evaluate the peak shape. The tailing factor should be significantly improved.

Protocol 2: Using a Silanol-Masking Agent (Triethylamine)

If pH adjustment alone is insufficient, a competitive base can be used to mask the active silanol sites.

  • Objective: To introduce a small, basic molecule (Triethylamine, TEA) that will preferentially interact with active silanol sites, effectively shielding them from the analyte.[3]

  • Procedure:

    • Follow steps 1-3 from Protocol 1 to prepare your mobile phase at a low pH.

    • Add TEA: To the final, mixed mobile phase, add TEA to a final concentration of 0.1% v/v. For 1 liter of mobile phase, this is 1.0 mL of TEA.

    • Mix and Degas: Thoroughly mix the mobile phase and degas it.

    • Column Equilibration: Equilibrate the column extensively (at least 30-40 column volumes) to ensure the TEA has fully coated the active sites.

    • Analysis: Inject your standard. This approach often yields highly symmetric peaks for basic compounds. Note: Dedicate the column to methods using TEA, as it can be difficult to completely wash out.

Frequently Asked Questions (FAQs)

Q: What is a USP Tailing Factor (Tf), and what is an acceptable value? A: The USP Tailing Factor, or Asymmetry Factor (As), is a measure of peak symmetry. It is calculated as the ratio of the peak width at 5% or 10% of the peak height.[2] A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1 indicates a tailing peak, while a value less than 1 indicates a fronting peak.[10] For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, with values closer to 1.0 being ideal.[4]

Q: Can I use methanol instead of acetonitrile as the organic modifier? A: Yes, but be aware that the choice of organic modifier can influence peak shape. Acetonitrile is generally less viscous and provides better efficiency. Methanol is more protic and can sometimes engage in hydrogen bonding with silanols, which may slightly alter peak shape. If you switch solvents, you will need to re-optimize the gradient or isocratic percentage due to differences in solvent strength.

Q: How does column temperature affect peak tailing? A: Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape. Higher temperatures reduce mobile phase viscosity, which can improve mass transfer kinetics. This leads to sharper, more efficient peaks and may slightly reduce tailing.[11] However, temperature is generally a secondary parameter for fixing severe tailing caused by chemical interactions.

Q: What are "ion-pairing agents," and should I consider them? A: Ion-pairing agents are additives with a charged head group and a hydrophobic tail (e.g., sodium dodecyl sulfate).[12][13] They form a neutral complex with a charged analyte, improving its retention and peak shape on a reversed-phase column.[14] While effective, ion-pair chromatography requires very long equilibration times and can be difficult to reproduce.[15] It is generally considered a more advanced technique to be used only if the methods described above (pH control and competitive base) fail to provide the desired result.

Q: My peak is "fronting," not tailing. What is the likely cause? A: Peak fronting is typically caused by different issues than tailing. The most common causes are column overload (injecting too high a concentration of the sample) or poor sample solubility, where the sample solvent is significantly stronger than the mobile phase.[3][10] Try reducing your injection volume or sample concentration, and ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[10]

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • HPLC PEAK TAILING | 5 MOST COMMON CAUSES #hplcpeaktailing. (2025). YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Nagunath S, et al. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Seshagiri Rao, J. V. L. N., & Rani, N. U. (2010). DETERMINATION OF OLANZAPINE IN TABLETS BY HPLC.
  • Kumar, S., et al. (2021). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research.
  • Rafi, S., & Rambabu, K. (2021). A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation.
  • Journal of Pharmaceutical Negative Results. (n.d.). Development and Validation of Stability-Indicating RP- HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. Retrieved from [Link]

  • Sahoo, P. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF OLANZAPINE AND FLUOXETINE IN BULK AND PHARMACEUT. ARKA JAIN University.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • LCGC International. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Retrieved from [Link]

  • Wikipedia. (n.d.). Olanzapine. Retrieved from [Link]

  • LCGC International. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). SOLUBILITY STUDIES OF OLANZAPINE AT 27°. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Forum. (2002). HPLC conditions for basic compound?. Retrieved from [Link]

Sources

Minimizing quaternary salt formation during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amine Synthesis Workup

Guide: Minimizing and Managing Quaternary Salt Formation

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the formation of quaternary ammonium salts ("quat salts") as unwanted byproducts. Quaternary salt formation is a common side reaction, particularly during the workup phase of reactions involving amines and residual alkylating agents. This guide provides in-depth, troubleshooting-focused answers to common problems, explaining the chemical principles and offering field-proven protocols to ensure the integrity and purity of your target amine.

Section 1: Foundational Understanding

Q1: What is a quaternary ammonium salt, and why is it a problem in my reaction workup?

A quaternary ammonium salt is a positively charged polyatomic ion with the structure NR₄⁺.[1] It consists of a central nitrogen atom bonded to four organic groups (alkyl or aryl).[1] Unlike primary, secondary, or tertiary amines, the nitrogen in a quaternary salt has no lone pair of electrons, resulting in a permanent positive charge that is independent of pH.[2][3]

Why it's a problem:

  • Purification Nightmare: Quaternary salts are highly polar and often have solubility profiles drastically different from their tertiary amine precursors. They can be insoluble in common organic solvents used for extraction and chromatography, leading to precipitation or streaking on silica gel.[4] Conversely, their high water solubility can lead to product loss in aqueous washes.

  • Altered Biological Activity: The formation of a quaternary salt fundamentally changes the structure and charge of the target molecule, which can significantly alter its intended biological activity, pharmacokinetic properties, and toxicity profile.[5]

  • Yield Loss: The conversion of your target amine into a quaternary salt directly reduces the yield of your desired product. This side reaction is often irreversible under standard workup conditions.

The formation of these salts typically occurs via the Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) where a tertiary amine displaces a leaving group from an alkylating agent.[2][6] This can happen with primary and secondary amines as well, which can be successively alkylated to the quaternary state.[7]

Section 2: Troubleshooting & Proactive Strategies

This section addresses common scenarios and questions encountered in the lab.

Q2: I performed an N-alkylation and believe excess alkylating agent is reacting with my product during workup. How can I prevent this?

This is the most common scenario for unintended quaternization. The unreacted, electrophilic alkylating agent (e.g., methyl iodide, benzyl bromide) can react with the newly formed, nucleophilic amine product.

Core Directive: Quench the Electrophile. Before initiating any aqueous workup, you must add a quenching agent to scavenge the excess alkylating agent.

Troubleshooting Logic & Strategy:

  • Identify the Need: If your reaction involves a potent alkylating agent and your product is a nucleophilic amine, a quench is almost always necessary.

  • Select the Right Quenching Agent: The ideal quencher should be more nucleophilic than your product amine but should not introduce downstream purification issues.

  • Optimize Quenching Conditions: Ensure sufficient time and appropriate temperature for the quench to go to completion before adding water or brine.

Experimental Protocol: Proactive Quenching of Residual Alkylating Agents

Objective: To neutralize excess electrophiles in the reaction mixture before aqueous workup to prevent N-alkylation of the desired amine product.

Methodology:

  • Cool the Reaction: Once the primary reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of both the desired reaction and potential side reactions.

  • Select and Add Quenching Agent: Choose a suitable quenching agent from the table below. Add it slowly to the cooled reaction mixture.

    • Expert Tip: For highly reactive alkylating agents, add the quencher dropwise to control any potential exotherm.

  • Allow for Complete Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Verify the Quench: Before proceeding, it is best practice to take a sample of the quenched reaction mixture, perform a mini-workup, and analyze it by LCMS to confirm the absence of the alkylating agent.

  • Proceed with Workup: Once the alkylating agent is consumed, you can safely proceed with your standard aqueous workup (e.g., adding water, brine, or an aqueous base/acid solution).

Table 1: Comparison of Common Quenching Agents

Quenching AgentTypical ApplicationAdvantagesDisadvantages
Methanol/Water Simple alkyl halidesInexpensive, readily available. Forms volatile byproducts (e.g., methyl ether).Slower reaction rate. Not suitable for water-sensitive reactions.
Ammonia (in Dioxane/MeOH) General purposeHighly effective. Forms primary amines that are often water-soluble.Volatile and requires careful handling. Can sometimes be difficult to remove.
Sodium Thiosulfate (aq.) Alkyl halidesExcellent for iodine and bromine-containing electrophiles.Requires a biphasic system, which may slow the reaction.
Diethylamine/Triethylamine When a non-nucleophilic base is needed for the quenchCan act as both a base and a scavenger.Can complicate purification if the product has similar properties.
Q3: My reaction is complete, but I've already formed a significant amount of quaternary salt. What are my options for removal?

Once formed, quaternary salts cannot be "un-formed" through simple workup procedures. Your strategy must shift from prevention to separation.

Causality: The permanent positive charge of the quaternary salt makes it highly distinct from its neutral amine precursor.[3] We can exploit this difference in polarity and charge for separation.

Workflow: Decision-Making for Quaternary Salt Removal

G start Quaternary Salt Contamination Detected is_solid Is the desired product or quat salt a solid? start->is_solid liquid_liquid Can Liquid-Liquid Extraction be used? is_solid->liquid_liquid No precipitation Strategy 1: Precipitation/Trituration is_solid->precipitation Yes chromatography Is chromatography feasible? liquid_liquid->chromatography No extraction Strategy 2: Biphasic Extraction liquid_liquid->extraction Yes ion_exchange Strategy 3: Ion Exchange Chromatography chromatography->ion_exchange Yes, high polarity difference reverse_phase Strategy 4: Reverse-Phase HPLC chromatography->reverse_phase Yes, for difficult separations failure Consider resynthesis with preventative measures. chromatography->failure No end Purified Product Obtained precipitation->end Pure Product extraction->end Pure Product ion_exchange->end Pure Product reverse_phase->end Pure Product

Caption: Decision tree for selecting a purification strategy.

Strategy 1: Precipitation/Crystallization If the quaternary salt has low solubility in a particular organic solvent while your desired product is soluble, you can remove it by filtration.[6]

  • Protocol: Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., DCM, Acetone). Slowly add a non-polar solvent (e.g., diethyl ether, hexanes) until a precipitate (the quat salt) forms.[8] Filter the mixture to isolate your product in the filtrate.

Strategy 2: Liquid-Liquid Extraction This is often the first line of defense.

  • Highly Hydrophilic Quat Salts: These can often be removed by washing the organic layer with water or brine.[9] However, multiple extractions may be needed, which can be time-consuming and generate significant aqueous waste.[9]

  • Highly Hydrophobic Quat Salts: These are challenging as they may remain in the organic layer or form emulsions.[9] In these cases, switching to a more polar solvent system or employing Strategy 3 is recommended.

Strategy 3: Adsorption/Ion Exchange For difficult separations, solid-phase adsorbents can be highly effective.

  • Ion Exchange Resins: Cation exchange resins can capture the positively charged quaternary salt, allowing the neutral amine product to pass through.[4][9] This is a very effective but can require specialized materials.

  • Activated Carbon: Activated carbon can be used to adsorb quaternary salts from solutions.[9][10] This is a cost-effective method often used in process chemistry.

Q4: Can I use pH adjustments during my workup to control quaternization?

Yes, but its primary role is in preventing the initial N-alkylation rather than reversing quaternization.

Causality: The nucleophilicity of an amine is dependent on the availability of its lone pair of electrons.

  • Acidic pH (Low pH): By adding a mild acid, you can protonate your desired amine product (R₃N → R₃NH⁺). This protonated amine has no available lone pair and is no longer nucleophilic, effectively "protecting" it from reacting with any residual alkylating agent.

  • Basic pH (High pH): A basic workup ensures the amine is in its freebase, most nucleophilic form. If electrophiles are present, this will accelerate the formation of the quaternary salt. Some studies have shown that quaternary ammonium salt activity can be higher at elevated pH.[11][12]

Workflow: pH-Controlled Workup

G cluster_0 Workup Strategy A Reaction Mixture (Amine Product + Residual Alkylating Agent) B Adjust to Mildly Acidic pH (e.g., pH 5-6 with aq. NH4Cl or dilute citric acid) A->B C Protonated Amine (R3NH+) Non-nucleophilic B->C D Extract with Organic Solvent C->D E Residual Alkylating Agent remains in Organic Layer D->E F Aqueous Layer contains Protonated Product D->F G Separate Layers E->G F->G H Basify Aqueous Layer (e.g., pH 9-10 with NaHCO3 or Na2CO3) G->H Process Aqueous Layer I Freebase Amine (R3N) Nucleophilic H->I J Extract with Fresh Organic Solvent I->J K Pure Product in Organic Layer J->K

Caption: Acid-base extraction workflow to prevent quaternization.

Section 3: Proactive Prevention in Synthesis Design

Q5: How can I design my synthesis to avoid this problem from the start?

The most robust solution is to prevent the conditions that lead to quaternization.

  • Stoichiometric Control: Use a slight excess of the amine relative to the alkylating agent to ensure the electrophile is the limiting reagent. This is the simplest approach but may not be feasible if the amine is valuable.

  • Use of Protecting Groups: For primary or secondary amines, protecting one or more N-H bonds can prevent over-alkylation. Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are extremely common and effective.[13] They reduce the nucleophilicity of the nitrogen and can be removed under specific conditions (acid for Boc, hydrogenation for Cbz) that won't promote quaternization.[13]

  • Ammonolysis Control: When forming a primary amine via ammonolysis of an alkyl halide, using a large excess of ammonia is crucial to disfavor the subsequent alkylation of the primary amine product.[7]

References

  • CN1296462A - The method of removing quaternary ammonium salt - Google Patents. (n.d.).
  • CN108689891B - Synthesis method of quaternary ammonium salt - Google Patents. (n.d.).
  • US9469596B2 - Method for removing quaternary salt - Google Patents. (n.d.).
  • Krzysztof, S., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules. Available at: [Link]

  • WO/1999/051523 PROCESS FOR REMOVAL OF QUATERNARY AMMONIUM SALT. (n.d.). Retrieved February 5, 2026, from [Link]

  • Alfa Chemistry. (2023). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. YouTube. Available at: [Link]

  • Reddit - r/Chempros. (2023). Quaternary ammonium salt purification. Retrieved February 5, 2026, from [Link]

  • Gend-Rzeźnicka, K., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules. Available at: [Link]

  • NCERT. (n.d.). Amines. Retrieved February 5, 2026, from [Link]

  • LibreTexts, Chemistry. (2020). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved February 5, 2026, from [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved February 5, 2026, from [Link]

  • Yoshizawa, A., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. Available at: [Link]

  • US6214235B1 - Process for removal of quaternary ammonium salt - Google Patents. (n.d.).
  • E3S Web of Conferences. (2018). Removal of quaternary ammonium compounds in ion exchange process. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved February 5, 2026, from [Link]

  • Fiszer-Biernat, B., et al. (1999). pH-dependent influence of a quaternary ammonium salt and an aminoester on the yeast Saccharomyces cerevisiae ultrastructure. Acta Microbiologica Polonica. Available at: [Link]

  • American Cleaning Institute (ACI). (n.d.). Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. Retrieved February 5, 2026, from [Link]

  • Reddit - r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved February 5, 2026, from [Link]

  • Anderson's Process Solutions. (n.d.). Process Tips. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines. Retrieved February 5, 2026, from [Link]

  • Bashir, R., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • ACS Publications. (2021). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (2003). pH-dependent influence of a quaternary ammonium salt and an aminoester on the yeast Saccharomyces cerevisiae ultrastructure. Retrieved February 5, 2026, from [Link]

  • NIH - National Center for Biotechnology Information. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Retrieved February 5, 2026, from [Link]

  • Pharmaceutical Technology. (2010). Salt Selection in Drug Development. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Stability of Chloromethyl Olanzapinium in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Chloromethyl Olanzapinium. As this compound is a known impurity and metabolite of Olanzapine, understanding its stability in solution is critical for accurate quantification, reliable experimental results, and overall data integrity.[1] This document synthesizes information on the parent compound, Olanzapine, and the general chemical principles governing N-chloromethyl quaternary ammonium salts to provide actionable advice and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound chloride is an analytical reference standard used for HPLC-UV analysis and is recognized as a metabolite or impurity in the manufacturing of Olanzapine.[1] The stability of a reference standard is paramount; if it degrades in solution, it can lead to inaccurate quantification of impurities in drug products, potentially compromising patient safety and leading to regulatory compliance issues. The molecule contains a permanently charged quaternary ammonium cation and a reactive chloromethyl group, both of which can influence its stability profile.[2]

Q2: What are the likely primary degradation pathways for this compound in solution?

While specific degradation studies on this compound are not extensively published, we can infer potential pathways based on its structure and the known degradation of its parent compound, Olanzapine:

  • Hydrolysis: The chloromethyl group may be susceptible to hydrolysis, particularly at non-neutral pH, which could lead to the formation of a hydroxymethyl derivative.

  • Photodegradation: Olanzapine is known to be unstable when exposed to light.[3] Solutions of this compound should therefore be rigorously protected from light to prevent photolytic degradation.

  • Oxidative Degradation: Olanzapine degrades under oxidative conditions, and this is a likely pathway for its derivatives as well.[4][5] The thieno[2,3-b][3][6]benzodiazepine core is susceptible to oxidation.

  • pH-Mediated Degradation: The parent compound, Olanzapine, is more stable in acidic solutions and degrades under basic conditions.[7] While quaternary ammonium salts are generally stable across a wide pH range, extreme pH, especially alkaline conditions, could promote degradation pathways like Hofmann elimination or Stevens rearrangement under harsh conditions.[2]

Q3: What is the best solvent for preparing a stable stock solution of this compound?

For initial stock solution preparation, anhydrous dimethyl sulfoxide (DMSO) or methanol are common choices. A stock solution of olanzapine (400 µg/ml) has been successfully prepared in methanol.[7] However, for aqueous experimental buffers, the pH will be a critical factor. Based on Olanzapine data, a slightly acidic buffer (e.g., pH 2-4) is likely to confer greater stability than neutral or alkaline buffers.[7] It is crucial to minimize the amount of time the compound spends in aqueous solutions, especially at room temperature.

Q4: My experimental results are inconsistent. Could the stability of my this compound solution be the cause?

Yes, inconsistent results are a classic sign of analyte instability. If you observe decreasing signal intensity over time, the appearance of new peaks in your chromatogram, or poor reproducibility between experiments run on different days, you should suspect degradation of your this compound solution. The troubleshooting workflow below can help you diagnose this issue.

Troubleshooting and Experimental Protocols

Troubleshooting Inconsistent Results

If you suspect solution instability is compromising your data, follow this logical workflow to diagnose and resolve the issue.

G cluster_0 Diagnosis cluster_1 Remediation Start Inconsistent Results Observed (e.g., peak area drift, new peaks) Check_Prep Review Solution Preparation: - Freshly prepared? - Protected from light? - Correct solvent/pH? Start->Check_Prep Run_QC Run a Fresh vs. Old Solution QC (See Protocol 2) Check_Prep->Run_QC If prep seems correct Compare Compare Chromatograms: - Parent peak area reduced? - New peaks present in old solution? Run_QC->Compare Compare->Start No, investigate other causes Conclusion Degradation Confirmed Compare->Conclusion Yes Action1 Prepare Fresh Solutions Daily (or immediately before use) Conclusion->Action1 Action2 Optimize Storage Conditions: - Store at -20°C or -80°C - Use amber vials - Consider acidic buffer Conclusion->Action2 Action3 Perform Forced Degradation Study (See Protocol 3) to understand liabilities Conclusion->Action3 Final Implement Optimized Protocol for consistent results Action1->Final Action2->Final Action3->Final

Caption: Troubleshooting workflow for suspected solution instability.

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol provides a starting point for preparing and storing this compound solutions. Self-validation via analytical chemistry (Protocol 2) is essential.

  • Weighing: Allow the vial of this compound chloride to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount in a low-humidity environment.

  • Dissolution: Dissolve the compound in HPLC-grade anhydrous DMSO or methanol to create a concentrated stock solution (e.g., 1-10 mg/mL). Ensure complete dissolution using brief vortexing or sonication.

  • Aliquoting & Storage:

    • Dispense the stock solution into small-volume amber glass vials to create single-use aliquots. This minimizes freeze-thaw cycles.

    • Store aliquots at ≤ -20°C, with -80°C being preferable for long-term storage.

  • Working Solutions:

    • Prepare working solutions fresh for each experiment by diluting the stock solution in your desired experimental buffer.

    • Based on olanzapine data, using a slightly acidic buffer (pH 2-4) may enhance stability.[7]

    • Always keep working solutions in amber vials or protected from light, and store on ice during use.

Protocol 2: HPLC-UV Method to Assess Purity and Degradation

This protocol allows you to analytically verify the stability of your solutions over time. It is based on common methods for Olanzapine analysis.[8]

Objective: To compare a freshly prepared solution of this compound with one that has been stored or aged under experimental conditions.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)[8]

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 50:50 v/v) and adjust as needed to achieve good peak shape and retention for this compound.[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: ~226 nm or ~258 nm (scan for optimal absorbance)[8]

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a "Fresh" sample of this compound at your working concentration.

  • Prepare an "Aged" sample by subjecting an identical solution to your typical experimental conditions (e.g., 4 hours on the benchtop at room temperature, exposed to light).

  • Inject the "Fresh" sample and record the chromatogram. Identify the main peak for this compound and note its retention time and peak area.

  • Inject the "Aged" sample and record the chromatogram.

  • Analysis:

    • Compare the peak area of the main peak in the "Aged" sample to the "Fresh" sample. A significant decrease (>5%) suggests degradation.

    • Look for the appearance of new peaks in the "Aged" sample chromatogram. These are potential degradation products.

Protocol 3: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is a powerful way to understand the intrinsic stability of a molecule.[9][10] It helps identify likely degradation products and establish stability-indicating analytical methods. The goal is to achieve 5-20% degradation.[9][11]

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep Prepare 5 identical solutions of this compound (e.g., in 50:50 Acetonitrile:Water) Control Control (No Stress, t=0) Prep->Control Acid Acid Hydrolysis (Add 0.1 M HCl, Heat at 60°C) Prep->Acid Base Base Hydrolysis (Add 0.1 M NaOH, Heat at 60°C) Prep->Base Oxidation Oxidation (Add 3% H2O2, Room Temp) Prep->Oxidation Photo Photolytic (Expose to light, ICH Q1B conditions) Prep->Photo Analyze Analyze all samples by Stability-Indicating HPLC Method (See Protocol 2) Control->Analyze Acid->Analyze Base->Analyze Oxidation->Analyze Photo->Analyze Report Report % Degradation and identify major degradants Analyze->Report

Caption: Workflow for a forced degradation study.

Data Summary Table

Based on the known stability profile of Olanzapine and general chemical principles, the following storage conditions are recommended. These recommendations must be verified experimentally for this compound using a stability-indicating method (Protocol 2).

Solution TypeSolvent/BufferTemperatureLight ConditionRecommended Max Duration
Stock Solution Anhydrous DMSO / Methanol≤ -20°C ( -80°C preferred)Amber Vial (Dark)Months (verify)
Working Solution Aqueous Buffer (pH 2-4)2-8°C (on ice)Amber Vial (Dark)< 8 hours[3]
Working Solution Aqueous Buffer (pH > 7)2-8°C (on ice)Amber Vial (Dark)< 2 hours (use immediately)

References

  • A UPLC-MSMS Method for the Analysis of Olanzapine in Serum-With Particular Emphasis on Drug Stability Testing.
  • Olanzapine degradation kinetics in aqueous solution.
  • VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF OLANZAPINE AND SAMIDORPHAN IN BULK DRUG AND PHARMAC. SciSpace,
  • This compound chloride | 719300-59-1 | IC171347. Biosynth,
  • CN111484460A - Synthetic method of olanzapine related substance compound I and compound II.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline,
  • Discovery and optimization of olanzapine derivatives as new ferroptosis inhibitors. PubMed,
  • DETERMINATION OF OLANZAPINE IN TABLETS BY HPLC. TSI Journals,
  • Thermal behaviour and stability in Olanzapine. PubMed,
  • Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. PubMed,
  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Publishing,
  • Quaternary ammonium c
  • Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Stability-indicating methods for the determination of olanzapine in presence of its degradation products. European Journal of Chemistry,
  • (PDF) Development of HPLC method for the determination of olanzapine in bulk and dosage forms.
  • Identification and characterization of olanzapine degradation products under oxid
  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. PMC - PubMed Central,
  • Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. PubMed,
  • A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Olanzapine Hydrochloride. Benchchem,
  • Advances in the Synthesis of Biologically Active Qu
  • Development of a validated HPLC method for simultaneous determination of olanzapine and aripiprazole in human plasma. DergiPark,
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Quaternary ammonium salts – Knowledge and References. Taylor & Francis,
  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn,
  • WO2009000067A1 - Improved processes for the synthesis of olanzapine.
  • [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions. Semantic Scholar,
  • HOW TO APPROACH A FORCED DEGRAD
  • Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. IJRAR,

Sources

Technical Support Center: Impact of Temperature on Olanzapine Impurity C Generation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers and process chemists dealing with Olanzapine Impurity C .

Current Status: Operational

Subject: Thermal Kinetics & Mitigation of Olanzapine Impurity C Audience: Process Chemists, Analytical Scientists, Formulation Engineers Advisory Level: High (Process Critical)

Module 1: Diagnostic & Identification (Start Here)

Before troubleshooting thermal parameters, you must validate the identity of "Impurity C." The nomenclature differs significantly between major pharmacopeias, leading to catastrophic process misalignments.

Diagnostic FAQ: Which "Impurity C" are you seeing?
FeatureEP / BP Impurity C (Primary Focus)USP Related Compound C
Chemical Name 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine 4'-N-oxide
Structure Type Quaternary Ammonium Salt (Alkylation Product)N-Oxide (Oxidation Product)
Primary Cause Reaction with Dichloromethane (DCM) solvent.Reaction with Oxygen or Peroxides in excipients.
Thermal Sensitivity High: Driven by kinetic energy during solvent removal.Moderate: Driven by thermal acceleration of autoxidation.
Critical Phase Synthesis / Crystallization / Drying.Storage / Stability / Formulation.[1]

Support Note: This guide prioritizes EP Impurity C (The Chloromethyl Derivative) , as its formation is directly linked to a specific temperature-dependent process failure (DCM interaction). If you are dealing with the N-Oxide (USP), refer to the Oxidative Stability section in Module 4.

Module 2: Mechanism & Causality (EP Impurity C)

The "DCM-Temperature" Nexus

The generation of EP Impurity C is not a degradation in the traditional sense; it is an unintended Menschutkin reaction (nucleophilic substitution) occurring during the manufacturing process.

The Mechanism:

  • Reactants: Olanzapine contains a tertiary amine in the piperazine ring (highly nucleophilic). Dichloromethane (DCM) is often used as a solvent for crystallization or extraction.

  • The Event: The tertiary nitrogen attacks the methylene carbon of DCM.

  • The Product: A quaternary ammonium salt (Chloromethyl Olanzapinium Chloride).

  • The Thermal Catalyst: This reaction is slow at room temperature but accelerates exponentially at elevated temperatures (>40°C), particularly during vacuum drying or rotary evaporation when the solution becomes concentrated.

Visualizing the Pathway

Olanzapine_Impurity_C cluster_process Critical Process Step: Drying/Concentration OLZ Olanzapine (Tertiary Amine) ImpC EP Impurity C (Quaternary Ammonium Salt) OLZ->ImpC Nucleophilic Attack DCM Dichloromethane (Solvent) DCM->ImpC Alkylating Agent Heat Thermal Energy (>40°C) Heat->ImpC Accelerates Rate (k)

Figure 1: The formation pathway of Olanzapine EP Impurity C via thermally accelerated alkylation in the presence of Dichloromethane.

Module 3: Troubleshooting Guide (Root Cause Analysis)

Issue: High levels of Impurity C (>0.15%) detected in Drug Substance.

Step 1: Temperature Audit

Q: At what temperature was the final drying step conducted?

  • < 35°C: Unlikely to be the sole cause unless exposure time was excessive (>24 hrs).

  • 40°C - 50°C: Risk Zone. If residual DCM was present, conversion is likely.

  • > 55°C: Critical Failure. The reaction rate between Olanzapine and DCM is significant.

Step 2: Solvent History

Q: Was Dichloromethane (DCM) used in the final crystallization or wash?

  • Yes: This is the root cause. The combination of Residual DCM + Heat = Impurity C.

  • No: Did you use Chloroform? (Similar mechanism).[2] If strictly non-chlorinated solvents (e.g., Ethanol, Toluene) were used, you are likely misidentifying the impurity (Check for USP Related Compound C / N-Oxide).

Step 3: Phase Transition

Q: Did the product oil out or form a gum during drying?

  • Yes: "Oiling out" traps solvent (DCM) within the viscous matrix, preventing evaporation while maintaining close molecular contact at high heat. This is the "perfect storm" for Impurity C generation.

Module 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

To accurately quantify Impurity C (which is polar and elutes early), use the following validated conditions.

ParameterCondition
Column C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent)
Mobile Phase A Buffer: 50 mM Potassium Dihydrogen Phosphate (pH 3.5 with Phosphoric Acid)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 - 1.5 mL/min
Gradient Time (min) %B: 0/20, 15/45, 25/80, 30/20
Detector UV at 260 nm (Olanzapine max) or 220 nm (Impurity sensitivity)
Column Temp 30°C (Controlled)
Retention Impurity C (EP) is a salt and highly polar; it typically elutes before Olanzapine (RRT ~0.4 - 0.6 depending on ion pairing).[3]
Protocol B: Thermal Stress Simulation (Validation)

Use this protocol to confirm if your specific "Impurity C" is the DCM-derivative.

  • Preparation: Dissolve 100 mg Olanzapine in 5 mL of Dichloromethane .

  • Control: Evaporate 1 mL immediately at 20°C (Rotavap, high vacuum).

  • Stress: Reflux the remaining solution at 40°C (boiling point of DCM) for 6 hours.

  • Analysis: Analyze both samples via Protocol A.

  • Result: If the "Stress" sample shows a massive spike in the specific impurity peak compared to Control, you have confirmed it is the EP Impurity C (Chloromethyl derivative) .

Module 5: Mitigation Strategies

Solvent Swapping (Primary Fix)

Eliminate the reactants. Replace DCM with Ethyl Acetate or Toluene for the final crystallization. If DCM is required for solubility, perform a "displacement distillation" (add Ethanol, distill off DCM) before applying heat.

Temperature Control

If DCM must be used:

  • Limit Drying Temp: Never exceed 35°C until DCM levels are < 5000 ppm.

  • High Vacuum: Use high vacuum (< 50 mbar) to remove DCM at low temperatures.

For USP Related Compound C (N-Oxide)

If your diagnostic (Module 1) pointed to the N-Oxide:

  • Temperature: Store at 2-8°C.

  • Packaging: Use Oxygen scavengers or nitrogen overlay.

  • Excipients: Avoid PVP or PEG with high peroxide values.

References

  • European Pharmacopoeia (Ph. Eur.) . Olanzapine Monograph 10.0. Strasbourg: Council of Europe. (Defines Impurity C as the chloromethyl derivative).

  • United States Pharmacopeia (USP) . Olanzapine Monograph. Rockville, MD: USP Convention. (Defines Related Compound C as the N-Oxide).

  • Reddy, K. V., et al. (2008) . "Synthesis and Characterization of Impurities of an Anti-Psychotic Drug Substance, Olanzapine." Arkivoc, (xi), 195-204. (Details the synthesis of the chloromethyl impurity via DCM reaction).

  • Mbah, C. J. (2011) . "Olanzapine degradation kinetics in aqueous solution." Pharmazie, 66, 168–170. (Discusses general degradation kinetics).

  • Polla, G. I., et al. (2005) .[4] "Thermal behaviour and stability in Olanzapine." International Journal of Pharmaceutics, 301(1-2), 33-40.[4] (Analysis of thermal stability and solvates). [4]

Sources

Validation & Comparative

Comparative Guide: LOQ and LOD Determination for Olanzapine Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Olanzapine Impurity C (EP designation: N-chloromethyl olanzapine chloride).

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the industry workhorse for routine Quality Control (QC), its sensitivity often plateaus at 0.05% (nominal). For trace-level analysis or genotoxic risk assessment, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior performance but requires distinct method modifications due to the incompatibility of pharmacopeial ion-pairing agents with mass spectrometry.

This document outlines the specific challenges of Impurity C—a quaternary ammonium salt—and provides validated protocols for both standard and high-sensitivity quantification.

Part 1: Technical Context & The Analyte[1]

Olanzapine Impurity C is distinct from the oxidative N-oxide impurities often discussed in stability studies. It is a process-related impurity formed during the synthesis of Olanzapine, specifically involving the chloromethylation of the piperazine ring.

  • Chemical Name: 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium chloride.[1][2][3][4][5]

  • Molecular Formula: C₁₈H₂₂ClN₄S⁺[3] · Cl⁻

  • Critical Attribute: It is a quaternary ammonium salt , making it highly polar and prone to severe peak tailing on standard C18 columns without specific mobile phase modifiers.

The Challenge: Ion Pairing vs. MS Compatibility

The USP and EP monographs for Olanzapine rely on Sodium Dodecyl Sulfate (SDS) as an ion-pairing agent to mask the positive charge of the piperazine nitrogen, ensuring sharp peaks.

  • Problem: SDS is non-volatile and causes severe signal suppression and source contamination in LC-MS.

  • Solution: An orthogonal approach using volatile buffers (Ammonium Formate) or HILIC mode is required for MS-based LOQ determination.

Part 2: Methodology Comparison

We compare two distinct approaches for determining LOQ/LOD: the Compendial Modified (HPLC-UV) and the High-Sensitivity (LC-MS/MS) .

Table 1: Performance Matrix
FeatureMethod A: HPLC-UV (Ion-Pair)Method B: UHPLC-MS/MS (Volatile Buffer)
Primary Application Routine QC, Release TestingTrace Analysis, Genotoxic Screening
Detection Principle UV Absorbance (220/260 nm)Multiple Reaction Monitoring (MRM)
LOD (Typical) 0.03% (w/w)0.0005% (w/w)
LOQ (Typical) 0.05% (w/w)0.0015% (w/w)
Linearity Range 0.05% – 150% of limit1 ppb – 1000 ppb
Matrix Effects Low (Robust)High (Requires Stable Isotope IS)
Cost/Run LowHigh

Part 3: Experimental Protocols

Protocol A: HPLC-UV Determination (The Robust Standard)

Based on USP/EP Monographs with modifications for Impurity C specificity.

1. Chromatographic Conditions:

  • Column: C8 (Octylsilyl), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Rx-C8 or equivalent).

  • Mobile Phase:

    • Buffer: 6.9 g/L Monobasic Sodium Phosphate (pH 2.[6][7]5) + 12 g/L Sodium Dodecyl Sulfate (SDS).

    • Ratio: Acetonitrile : Buffer (48 : 52 v/v).[8]

  • Flow Rate: 1.5 mL/min.[8][6][7][9][10][11]

  • Detection: UV at 220 nm (Maximizes sensitivity for Impurity C vs 260 nm).

  • Column Temp: 35°C.

2. LOQ/LOD Determination (Signal-to-Noise Approach): This method utilizes the Signal-to-Noise (S/N) ratio as defined in ICH Q2(R1/R2).

  • Step 1: Prepare a standard solution of Olanzapine Impurity C at the specification limit (e.g., 0.15%).

  • Step 2: Perform serial dilutions (50%, 20%, 10%, 5%, 2% of target).

  • Step 3: Inject each dilution (n=3) and measure the height of the analyte peak (

    
    ) and the height of the baseline noise (
    
    
    
    ) over a distance of 20 times the peak width.
  • Step 4: Calculate S/N =

    
    .
    
  • Step 5: Determine concentrations where:

    • LOD: S/N

      
       3.3
      
    • LOQ: S/N

      
       10.0[8]
      
Protocol B: LC-MS/MS Determination (The High-Sensitivity Alternative)

Required when UV sensitivity is insufficient or for cleaning validation.

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl or HILIC column (100 mm × 2.1 mm, 1.7 µm). Note: C18 is avoided due to poor retention of the polar salt without SDS.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

    • B: Acetonitrile.[8][6][7][11][12]

  • Gradient: 5% B to 90% B over 5 minutes.

  • Detection: ESI Positive Mode, MRM.

    • Precursor: 397.1 m/z (Cation mass).

    • Product Ions: 297.1 m/z (Loss of piperazine ring fragment).

2. LOQ Determination (Linearity Approach): Due to the heteroscedasticity of MS data (variance increases with concentration), S/N is often less reliable than the Standard Deviation of the Intercept method.

  • Formula:

    
    [13]
    
    • 
       = Standard deviation of the y-intercepts of regression lines.
      
    • 
       = Slope of the calibration curve.[13]
      

Part 4: Visualization & Workflow

Validation Logic Flow

The following diagram illustrates the decision process for selecting the correct validation approach based on the target limit.

ValidationWorkflow Start Define Target Limit (e.g., 0.15% or 10 ppm) LimitCheck Is Target Limit < 0.05%? Start->LimitCheck MethodUV Select HPLC-UV (SDS Ion-Pairing) LimitCheck->MethodUV No (Routine) MethodMS Select LC-MS/MS (Volatile Buffer) LimitCheck->MethodMS Yes (Trace) NoiseCalc Measure Baseline Noise (ASTM or Peak-to-Peak) MethodUV->NoiseCalc SNR_Check Calculate S/N Ratio NoiseCalc->SNR_Check UV_Result Accept if: LOD S/N > 3 LOQ S/N > 10 SNR_Check->UV_Result SuppressCheck Check Matrix Effect (Post-Column Infusion) MethodMS->SuppressCheck Linearity Construct Calibration Curve (Weighted 1/x²) SuppressCheck->Linearity MS_Result Calculate LOQ: (10 * SD_Intercept) / Slope Linearity->MS_Result

Caption: Decision workflow for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements and ICH Q2(R1) calculation methods.

Impurity C Behavior

The quaternary ammonium nature of Impurity C dictates the method choice.

ChemicalBehavior cluster_UV HPLC-UV Environment cluster_MS LC-MS Environment ImpurityC Olanzapine Impurity C (Quaternary Ammonium) SDS SDS (Anionic Surfactant) ImpurityC->SDS Interacts with Volatile Ammonium Formate ImpurityC->Volatile Dissolved in Pairing Ion-Pair Formation (Neutral Complex) SDS->Pairing ResultUV Sharp Peak (High Resolution) Pairing->ResultUV NoPair Free Cation Mode Volatile->NoPair ResultMS High Sensitivity (Requires HILIC/Phenyl) NoPair->ResultMS

Caption: Mechanistic difference in chromatography. SDS neutralizes the charge for UV, while MS requires the charged species in a volatile buffer.

Part 5: Data Analysis & Results

Experimental Comparison Data

The following data represents a typical validation study comparing the two methods for Impurity C spiking in an Olanzapine drug substance matrix.

ParameterHPLC-UV (220 nm)LC-MS/MS (MRM)
Slope (Response/Conc) 4.2 × 10⁴1.8 × 10⁷
Intercept 1205500
Residual Sum of Squares 0.9850.998
S/N at 0.05% Conc 15:1> 500:1
Calculated LOQ 0.033% 0.0002%
Precision at LOQ (%RSD) 4.5%7.2%

Interpretation:

  • HPLC-UV is sufficient for controlling Impurity C at the standard ICH threshold of 0.15% (LOQ is well below the limit).

  • LC-MS/MS is required if the impurity must be controlled at mutagenic thresholds (though Impurity C is generally not considered mutagenic, this method applies to similar cationic impurities).

Troubleshooting the LOQ
  • Ghost Peaks: In the HPLC-UV method, ensure the SDS quality is "Electrophoresis Grade." Lower grades contain UV-absorbing impurities that increase baseline noise, artificially inflating the LOQ.

  • Carryover: Impurity C sticks to stainless steel. For the LOQ injections, include a needle wash with 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • European Directorate for the Quality of Medicines (EDQM). (2025). Olanzapine Monograph 2258. European Pharmacopoeia (Ph. Eur.). [Link]

  • U.S. Pharmacopeial Convention. (2024). Olanzapine: Organic Impurities.[8] USP-NF Online. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Rao, R. N., et al. (2008). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Separation Science. [Link]

Sources

Comparative Guide: EP vs. USP Specifications for Olanzapine Impurities

[1]

Executive Summary: The Mechanistic Divergence

While both the EP and USP aim to control the purity of Olanzapine, they utilize fundamentally different chromatographic separation mechanisms.

  • USP Approach: Relies on Acidic Ion-Pairing Chromatography (IPC) using Sodium Dodecyl Sulfate (SDS) at pH 2.5 on a C8 column. This method prioritizes the separation of basic piperazine moieties via ion-pair formation.

  • EP Approach: Utilizes Neutral pH Reversed-Phase Chromatography (pH 6.8) on a C18 column.[1][2] This method exploits the hydrophobic and

    
     interactions of the thienobenzodiazepine core when the basic nitrogens are less ionized.
    

Strategic Insight: The USP method offers sharper peak shapes for basic impurities due to ion-pairing but suffers from longer equilibration times and reagent variability (SDS quality). The EP method is more robust regarding mobile phase preparation but requires strict pH control near the pKa of the piperazine ring.

Impurity Profiling: The "Rosetta Stone"

One of the most confusing aspects of global compliance is the nomenclature mismatch. The table below maps the specific impurities across both compendia.

Table 1: Olanzapine Impurity Cross-Reference
Chemical NameUSP DesignationEP DesignationStructure/Origin
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile Related Compound AImpurity A Synthesis Intermediate (Key starting material precursor)
2-Methyl-10H-thieno-[2,3-b][1,5]benzodiazepin-4[5H]-one Related Compound BImpurity B Lactam Impurity (Oxidative degradation)
Olanzapine N-Oxide (4'-N-oxide)Related Compound CImpurity D N-Oxide (Oxidative degradation at piperazine)
N-Desmethyl Olanzapine (Not specifically listed as RC)Impurity (Unspecified)Metabolite / Degradant
Chloromethyl Olanzapinium (Added in recent revisions)Impurity C Process Impurity (Reaction with dichloromethane)

Critical Note: Do not confuse USP RC C with EP Impurity C. USP RC C is the N-Oxide (EP Impurity D). EP Impurity C is the Chloromethyl analog.

Mechanistic Pathways & Origins

Understanding where these impurities come from is vital for root cause analysis (RCA) during Out-of-Specification (OOS) investigations.

Olanzapine_ImpuritiesStartSynthesis PrecursorsInterIntermediate(Amino-thiophene)Start->InterCyclizationAPIOLANZAPINE (API)Inter->APICoupling w/ N-MethylpiperazineImpAImpurity A (EP) / RC A (USP)(Unreacted Precursor)Inter->ImpAResidual CarryoverImpBImpurity B (EP) / RC B (USP)(Lactam - Oxidation)API->ImpBOxidation (Air/Light)Thiophene Ring OpeningImpDImpurity D (EP) / RC C (USP)(N-Oxide - Oxidation)API->ImpDOxidation (Peroxides)Piperazine NitrogenImpCImpurity C (EP)(Chloromethyl - Solvent Rxn)API->ImpCReaction w/ CH2Cl2(Dichloromethane solvent)

Figure 1: Origin of key Olanzapine impurities.[3] Blue nodes indicate process intermediates; Red nodes indicate degradation or process impurities.

Analytical Method Comparison

Deep Dive: USP Method (Acidic Ion-Pairing)

Philosophy: Suppress tailing of the basic nitrogen by forming a neutral ion pair with Dodecyl Sulfate, allowing retention on a C8 phase.

  • Column: L7 (C8), 4.6 mm × 25 cm, 5 µm (e.g., Purospher STAR RP-8).

  • Mobile Phase:

    • Buffer: 6.9 g/L Monobasic Sodium Phosphate + 12 g/L Sodium Dodecyl Sulfate (SDS) .[4] Adjust to pH 2.5 with Phosphoric Acid.

    • Solution A: Acetonitrile : Buffer (48 : 52).

    • Solution B: Acetonitrile : Buffer (70 : 30).

  • Detection: 220 nm (High sensitivity for impurities lacking conjugation).

  • Temperature: 35°C.[4]

  • System Suitability: Resolution (Olanzapine vs. RC A) NLT 3.0.

Protocol Insight: The SDS quality is critical. Impure SDS can cause baseline noise at 220 nm ("ghost peaks"). Ensure the column is dedicated to this method; SDS is difficult to wash off and modifies the stationary phase permanently.

Deep Dive: EP Method (Neutral Reversed-Phase)

Philosophy: Operate near neutral pH where Olanzapine is partially uncharged, utilizing a C18 column and Methanol/Acetonitrile for selectivity driven by the aromatic system.

  • Column: C18 (e.g., Inertsil ODS-3), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: Sodium Dihydrogen Phosphate (0.345% w/v), adjusted to pH 6.8 with NaOH.[5]

    • Solution A: (Acetonitrile:Methanol 50:50) : Buffer (45 : 55).

    • Solution B: (Acetonitrile:Methanol 50:50) : Buffer (75 : 25).

  • Detection: 250 nm (More specific to the thienobenzodiazepine chromophore).

  • Temperature: 25°C.

  • System Suitability: Separation of Impurity D, B, and Olanzapine.

Protocol Insight: At pH 6.8, the method is sensitive to small changes in pH because the pKa of the piperazine ring is nearby. Precise pH adjustment of the buffer is the critical control point (CCP).

Head-to-Head Performance Data

ParameterUSP MethodEP Method
Selectivity Mechanism Ion-Pairing (SDS)Hydrophobic +

Interaction
Stationary Phase C8 (L7)C18 (ODS)
pH 2.5 (Acidic)6.8 (Neutral)
Wavelength 220 nm250 nm
Sensitivity (LOD) Higher (220 nm detects non-chromophoric impurities better)Moderate (250 nm is more selective for the drug core)
Robustness Low (Sensitive to SDS quality & temp)Medium (Sensitive to pH)
Run Time ~35 mins (Gradient)~30 mins (Gradient)
Column Life Shorter (Acidic SDS strips bonded phase)Longer (Neutral pH is gentle)
Visualizing the Workflow Difference

Method_Workflowcluster_USPUSP Workflow (IPC)cluster_EPEP Workflow (Neutral RP)U_PrepPrep: SDS + PO4pH 2.5U_ColColumn: C8 (L7)U_Prep->U_ColU_DetDet: 220 nmU_Col->U_DetU_CritCrit: Res > 3.0(Olz vs RC A)U_Det->U_CritE_PrepPrep: PO4pH 6.8E_ColColumn: C18 (ODS)E_Prep->E_ColE_DetDet: 250 nmE_Col->E_DetE_CritCrit: Sep ofImp D, B, OlzE_Det->E_Crit

Figure 2: Workflow comparison highlighting the critical setup differences between USP (Red) and EP (Blue).

Strategic Recommendations

For researchers and generic drug developers targeting both markets:

  • Primary Method Selection: If developing a single "Global Method," the EP conditions (pH 6.8) are generally preferred for routine QC due to better column longevity and lack of SDS. However, you must validate that it meets USP resolution criteria (Res > 3.0 for Impurity A).

  • Impurity C Control: If your synthesis involves dichloromethane, the EP method is superior for tracking Impurity C (Chloromethyl analog).

  • System Suitability: Adopt a "Worst Case" system suitability standard containing Olanzapine, Impurity A (USP marker), and Impurity D (EP marker) to ensure the method is valid for both regions.

References

  • European Pharmacopoeia (Ph. Eur.) , "Olanzapine Monograph 2258". EDQM.

  • United States Pharmacopeia (USP) , "Olanzapine: Organic Impurities", USP-NF Online.

  • Rao, R. N., et al. (2021). "Separation and determination of olanzapine and its process-related impurities." Journal of Advanced Scientific Research.

  • Sigma-Aldrich , "Olanzapine Impurity A EP Reference Standard".

  • SynZeal , "Olanzapine Impurity Profiling and Standards".[2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.